molecular formula C8H7BrO B1341060 3-Bromo-5-methylbenzaldehyde CAS No. 188813-04-9

3-Bromo-5-methylbenzaldehyde

Cat. No.: B1341060
CAS No.: 188813-04-9
M. Wt: 199.04 g/mol
InChI Key: DMSLPBFUZSQMQT-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSLPBFUZSQMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586362
Record name 3-Bromo-5-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188813-04-9
Record name 3-Bromo-5-methylbenzaldehyde
Source EPA DSSTox
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Record name 3-Bromo-5-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-methylbenzaldehyde, a key aromatic building block in organic synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on analogous compounds to support its use in research and development.

Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. Its core structure, featuring a bromine atom and a methyl group on the aromatic ring, makes it a versatile intermediate for introducing this specific substitution pattern into more complex molecules. A summary of its known and predicted physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 188813-04-9[1][2]
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
IUPAC Name This compound[1]
Appearance White solid (Predicted)[3]
Boiling Point 255.6 ± 20.0 °C at 760 mmHg (Predicted)[4]
Density 1.490 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 91.2 ± 9.1 °C (Predicted)[4]
Refractive Index 1.597 (Predicted)[4]

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

SpectrumPredicted/Analogous Data
¹H NMR Predicted shifts can be estimated based on substituent effects on the benzaldehyde scaffold. The aldehyde proton is expected to be a singlet downfield (~9.9-10.1 ppm). The aromatic protons would appear as distinct signals in the aromatic region, and the methyl group would be a singlet upfield.
¹³C NMR Predicted spectra suggest a carbonyl carbon signal around 190-193 ppm. Aromatic carbons would appear in the 120-145 ppm region, with the carbon attached to the bromine showing a characteristic shift. The methyl carbon would be observed at a higher field.
IR Spectroscopy Expected characteristic peaks include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde group, and aromatic C-H and C=C stretching bands.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight (199.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the formyl group (-CHO) and the bromine atom.[5]

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, common synthetic routes for substituted benzaldehydes suggest plausible methodologies. One potential route could involve the oxidation of 3-bromo-5-methylbenzyl alcohol. Another approach could be the formylation of 1-bromo-3-methylbenzene.

While a specific protocol for the target molecule is unavailable, a general procedure for a related transformation, the synthesis of 3-bromo-5-methoxybenzaldehyde from a hydroxybenzaldehyde precursor, is described. This can serve as a starting point for methodological development.

Experimental Protocol: Synthesis of 3-bromo-5-methoxybenzaldehyde (Analogous Reaction)

  • Reaction: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, sodium hydride (2.0 eq) is added at 0 °C. The mixture is stirred and allowed to warm to room temperature. Iodomethane (6.0 eq) is then added, and the reaction is stirred for several hours.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-bromo-5-methoxybenzaldehyde.

Researchers aiming to synthesize this compound would need to adapt existing methodologies for aromatic bromination and formylation or alcohol oxidation, followed by careful optimization of reaction conditions.

Synthesis_Workflow Conceptual Synthesis Workflow Start Starting Material (e.g., 3-Methylbenzyl Alcohol or 1-Bromo-3-methylbenzene) Reaction Chemical Transformation (e.g., Oxidation or Formylation) Start->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[6] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for screening in drug discovery programs.

The aldehyde functional group can undergo a variety of chemical transformations, including:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to generate substituted styrenes.

  • Condensation reactions to form chalcones, Schiff bases, and other heterocyclic systems.

The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino groups.

Applications Synthetic Utility of this compound cluster_aldehyde Aldehyde Reactions cluster_bromine Bromine Reactions Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination H₂, Pd/C, Amine Wittig Wittig Reaction Start->Wittig Ylide Condensation Condensation Start->Condensation Ketone/Amine Suzuki Suzuki Coupling Start->Suzuki Boronic Acid, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst Product1 Product1 ReductiveAmination->Product1 Substituted Benzylamines Product2 Product2 Wittig->Product2 Substituted Styrenes Product3 Product3 Condensation->Product3 Heterocycles/ Schiff Bases Product4 Product4 Suzuki->Product4 Biaryl Compounds Product5 Product5 Sonogashira->Product5 Aryl-Alkynes Product6 Product6 Buchwald->Product6 Diaryl Amines

Key reaction pathways for this compound.

While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are present in various classes of bioactive molecules. Aromatic compounds with similar substitution patterns are known to be part of scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: [1]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

This guide serves as a foundational resource for researchers interested in utilizing this compound. Further experimental work is necessary to fully characterize this compound and explore its potential in organic synthesis and drug discovery.

References

3-Bromo-5-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthesis protocol for 3-Bromo-5-methylbenzaldehyde, a key intermediate in the development of various organic compounds.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
CAS Number 188813-04-9
IUPAC Name This compound
Canonical SMILES Cc1cc(Br)cc(C=O)c1

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of 3-Methylbenzaldehyde

Objective: To synthesize this compound via the electrophilic bromination of 3-methylbenzaldehyde.

Materials:

  • 3-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzaldehyde in dichloromethane. Cool the flask to 0°C using an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Bromination: To this mixture, add N-Bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0°C to control the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Logical Workflow: Synthesis Pathway

The synthesis of this compound from 3-methylbenzaldehyde can be visualized as a straightforward electrophilic aromatic substitution. The methyl group and the aldehyde group on the benzene ring direct the incoming electrophile (bromine) to the meta position relative to the aldehyde and ortho/para to the methyl group, resulting in the desired product.

G cluster_reaction Reaction Pathway NBS N-Bromosuccinimide (NBS) start 3-Methylbenzaldehyde H2SO4 H₂SO₄ (catalyst) product This compound start->product Electrophilic Bromination

Caption: Synthesis of this compound.

physical and chemical properties of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 3-Bromo-5-methylbenzaldehyde. This valuable synthetic intermediate is a key building block in the development of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Properties of this compound

This compound, with the CAS number 188813-04-9, is a disubstituted aromatic aldehyde.[1][2] Its structure features a benzaldehyde core with a bromine atom and a methyl group at the 3 and 5 positions, respectively. This substitution pattern provides two reactive sites: the aldehyde functional group and the carbon-bromine bond, making it a versatile precursor in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data, particularly for thermal properties, are predicted values and should be used as a guide.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO[1][3]
Molecular Weight 199.047 g/mol [1]
CAS Number 188813-04-9[1][2]
Appearance White solid[4]
Boiling Point 255.6 ± 20.0 °C (Predicted)[3]
Density 1.490 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 91.22 °C (Predicted)[4]
Vapor Pressure 0.016 mmHg at 25°C (Predicted)[3]
Refractive Index 1.597 (Predicted)[3]
SMILES CC1=CC(=CC(=C1)Br)C=O[2][5]
InChIKey DMSLPBFUZSQMQT-UHFFFAOYSA-N[1][2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. The aromatic region will display signals for the three protons on the benzene ring, and a singlet for the methyl group (CH₃) protons will appear in the upfield region, likely around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm. Signals for the aromatic carbons will appear in the 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will have a signal in the aliphatic region, typically around 20-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band of the aldehyde group around 1700 cm⁻¹.[6] Additionally, C-H stretching vibrations from the aromatic ring and the aldehyde group will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.[6] Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.[6]

Synthesis and Reactivity

This compound serves as a versatile intermediate due to its two distinct reactive handles. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations such as oxidation, reduction, and condensation reactions. The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Synthesis Workflow

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar brominated benzaldehydes. A common approach involves the bromination of a suitable precursor, such as 3-methylbenzaldehyde.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Bromination cluster_product Product 3_methylbenzaldehyde 3-Methylbenzaldehyde Reaction_Conditions Br₂ / FeBr₃ or N-Bromosuccinimide (NBS) Appropriate Solvent (e.g., CCl₄ or CH₂Cl₂) 3_methylbenzaldehyde->Reaction_Conditions Reacts with 3_Bromo_5_methylbenzaldehyde This compound Reaction_Conditions->3_Bromo_5_methylbenzaldehyde Yields Suzuki_Coupling_Workflow Suzuki Coupling of this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aryl_Bromide This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Aryl_Bromide->Catalyst Reacts with Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Catalyst Coupled_Product Biaryl Product Catalyst->Coupled_Product Forms Base Base (e.g., K₂CO₃) Base->Catalyst

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-methylbenzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, a qualitative assessment of its expected solubility based on solvent polarity is presented.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₇BrO.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and an aldehyde group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical research, and materials science, as it informs reaction conditions, purification methods like recrystallization, and formulation development.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic AcetoneHighThe polarity of acetone is compatible with the aldehyde group, and its organic character accommodates the aromatic ring.
AcetonitrileModerate to HighSimilar to acetone, acetonitrile's polarity should facilitate dissolution.
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds.
Polar Protic MethanolModerateThe hydroxyl group can hydrogen bond with the aldehyde's oxygen, but the overall polarity might be slightly high for optimal solubility.
EthanolModerate to HighThe increased alkyl chain length compared to methanol makes it slightly less polar, which may improve solubility.
Nonpolar Aprotic TolueneModerateThe aromatic nature of toluene is compatible with the benzene ring of the solute.
HexaneLowAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar aldehyde group.
Chlorinated DichloromethaneHighIts intermediate polarity and ability to engage in dipole-dipole interactions make it a good solvent for many organic solids.
ChloroformHighSimilar in properties to dichloromethane, it is expected to be a good solvent.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose. The temperature should be carefully controlled and recorded.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn solution through a syringe filter (e.g., a 0.45 µm PTFE filter) to remove any remaining microscopic solid particles.

  • Quantification of Dissolved Solute:

    • Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation or sublimation of the solute.

    • Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

    • Weigh the container with the dry solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility is typically expressed in units of g/L or mol/L.

    • Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

    • To express solubility in mol/L, divide the mass of the dissolved solute by its molar mass (199.04 g/mol ) before dividing by the volume of the solvent.

Below is a diagram illustrating the experimental workflow for the gravimetric determination of solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature until equilibrium is reached A->B C Allow excess solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the supernatant to remove fine particles D->E F Transfer filtered solution to a pre-weighed container E->F G Evaporate the solvent F->G H Dry and weigh the solid residue G->H I Calculate solubility (e.g., in g/L or mol/L) H->I

Gravimetric Solubility Determination Workflow

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[2] A calibration curve is first established, and then the absorbance of a saturated solution is measured to determine its concentration.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions of the stock solution to create a set of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 1).

    • Separate the supernatant as described previously (Step 2 of the gravimetric method).

    • Dilute a known volume of the filtered saturated supernatant with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of this compound in that solvent at the specified temperature.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. Both the gravimetric and UV/Vis spectrophotometry methods are robust and reliable for generating accurate solubility data, which is essential for the effective use of this compound in research and development. The choice of method will depend on the available equipment and the expected solubility range. For highly soluble systems, the gravimetric method is often preferred, while UV/Vis spectrophotometry is ideal for compounds with lower solubilities.

References

Technical Guide: Safe Handling and Safety Data for 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-5-methylbenzaldehyde (CAS No. 188813-04-9). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is an aromatic aldehyde containing a bromine and a methyl substituent on the benzene ring. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol [1]
CAS Number 188813-04-9[1]
IUPAC Name This compound[1]
Synonyms Benzaldehyde, 3-bromo-5-methyl-[1]
Appearance Pale yellow liquid or solid/semi-solid/lump[2]
Boiling Point 255.6 ± 20.0 °C (Predicted)[2]
Flash Point 91.2 ± 9.1 °C (Predicted)[2]
Density 1.490 ± 0.06 g/cm³ (Predicted)[2]
Vapor Pressure 0.016 mmHg at 25°C[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ClassificationHazard Class and Category
alt text
Acute toxicity, oral (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Serious eye damage/eye irritation (Category 2A)[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.

  • Ground all equipment containing the material to prevent static discharge.[3]

  • Empty containers may pose a fire risk and should be handled with care.[3]

Storage:

  • Keep the container tightly closed.[3][4]

  • Store in a cool, dry, and well-ventilated area.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

Fire and Explosion Hazard Data

PropertyValue
Flammability May be combustible at high temperatures.[3]
Flash Point 96°C (204.8°F) (for 3-Bromobenzaldehyde)[3]
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[3]
Hazardous Combustion Products Carbon oxides (CO, CO2) and halogenated compounds.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Contact emergency services.

    • Prevent the spill from entering drains or waterways.

Experimental Protocol: General Safe Handling of Hazardous Aromatic Aldehydes

1. Risk Assessment:

  • Before starting any experiment, conduct a thorough risk assessment that considers the specific quantities of this compound being used, the reaction conditions (e.g., temperature, pressure), and all other reagents involved.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

2. Engineering Controls:

  • All manipulations of this compound, including weighing, transferring, and the reaction itself, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.[5]

3. Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as outlined in Section 4 of this guide.

  • Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the chemical.

4. Weighing and Transferring:

  • Dispense the required amount of this compound in the fume hood.

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • If it is a liquid, use a syringe or pipette for accurate and safe transfer.

  • Clean any spills immediately.

5. Reaction Setup and Execution:

  • Set up the reaction apparatus securely within the chemical fume hood.

  • Ensure that all joints are properly sealed to prevent the escape of vapors.

  • If the reaction is to be heated, use a heating mantle with a temperature controller and a stir bar for even heating. Avoid open flames.

  • Monitor the reaction closely for any unexpected changes.

6. Work-up and Purification:

  • Quench the reaction carefully in the fume hood.

  • Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

  • Handle all waste generated during the work-up and purification as hazardous waste.

7. Waste Disposal:

  • Dispose of all waste containing this compound and its byproducts in properly labeled hazardous waste containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

Logical Workflow for Chemical Spill Response

The following diagram illustrates the logical steps to be taken in the event of a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill size and immediate risk Alert->Assess Evacuate Evacuate the area if necessary Assess->Evacuate Large or High Risk PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Small and Manageable Report Report the incident to the supervisor Evacuate->Report Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill using appropriate tools Contain->Cleanup Decontaminate Decontaminate the area and affected equipment Cleanup->Decontaminate Dispose Dispose of waste in a labeled hazardous waste container Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

An In-depth Technical Guide to Aromatic Aldehydes of the Formula C₈H₇BrO: The Bromomethylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aromatic aldehyde with the chemical formula C₈H₇BrO encompasses several structural isomers, with the most prominent and synthetically versatile being the bromomethylbenzaldehydes. These bifunctional molecules, featuring both a reactive aldehyde and a bromomethyl group, are of significant interest in organic synthesis and medicinal chemistry. Their unique structure allows for a wide array of chemical transformations, making them valuable building blocks for the synthesis of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients. This guide provides a comprehensive overview of the ortho-, meta-, and para-isomers of bromomethylbenzaldehyde, focusing on their physical and spectroscopic properties, detailed experimental protocols for their synthesis and key reactions, and their application in drug development, particularly in the synthesis of PARP inhibitors.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of the bromomethylbenzaldehyde isomers are crucial for designing reaction conditions and purification strategies. While experimental data for all isomers is not uniformly available, a combination of experimental and predicted values provides a useful reference.

Table 1: Physical and Chemical Properties of Bromomethylbenzaldehyde Isomers

Property2-(Bromomethyl)benzaldehyde3-(Bromomethyl)benzaldehyde4-(Bromomethyl)benzaldehyde
IUPAC Name 2-(Bromomethyl)benzaldehyde3-(Bromomethyl)benzaldehyde4-(Bromomethyl)benzaldehyde
CAS Number 60633-91-2[1]82072-23-9[2]51359-78-5
Molecular Formula C₈H₇BrO[1][3]C₈H₇BrO[2]C₈H₇BrO
Molecular Weight ( g/mol ) 199.04[1]199.04[2]199.04
Physical State Solid[1]Solid[4]Crystalline Powder[5]
Melting Point (°C) Not available49-5199[5]
Boiling Point (°C) 264.6 ± 15.0 (Predicted)[1]Not available277.9 ± 15.0 (Predicted)[5]
Density (g/cm³) 1.524 ± 0.06 (Predicted)[1][3]Not available1.524 ± 0.06 (Predicted)[5]
Solubility Soluble in Dichloromethane, Methanol[3]Soluble in common organic solventsSoluble in common organic solvents

Table 2: Spectroscopic Data of Bromomethylbenzaldehyde Isomers

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
2-(Bromomethyl)benzaldehyde ~10.0 (s, 1H, CHO), ~7.9-7.5 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂Br)~192 (C=O), ~138-128 (Ar-C), ~32 (CH₂Br)~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~1200 (C-O stretch), ~680 (C-Br stretch)
3-(Bromomethyl)benzaldehyde 10.03 (s, 1H), 7.91 (s, 1H), 7.83 (d, J=7.5 Hz, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.54 (t, J=7.5 Hz, 1H), 4.55 (s, 2H)191.6, 138.9, 136.8, 134.9, 129.7, 32.1~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1210 (C-O stretch), ~670 (C-Br stretch)
4-(Bromomethyl)benzaldehyde 10.02 (s, 1H), 7.86 (d, J=8.2 Hz, 2H), 7.57 (d, J=8.2 Hz, 2H), 4.52 (s, 2H)[5]191.9, 144.1, 136.2, 130.2, 129.6, 31.8~1705 (C=O stretch), ~1610, 1580 (C=C stretch), ~1215 (C-O stretch), ~650 (C-Br stretch)

Experimental Protocols

The dual functionality of bromomethylbenzaldehydes makes them versatile starting materials for a variety of chemical transformations. Below are detailed experimental protocols for their synthesis and some key reactions.

Synthesis of Bromomethylbenzaldehyde Isomers

Synthesis of 4-(Bromomethyl)benzaldehyde from 4-(Bromomethyl)benzonitrile

This method involves the reduction of the nitrile group to an aldehyde using Diisobutylaluminum hydride (DIBAL-H).

  • Materials: 4-(bromomethyl)benzonitrile, dry toluene, DIBAL-H (1.0 M in hexanes), 10% Hydrochloric acid, Chloroform, anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIBAL-H (1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of 10% HCl at 0 °C.

    • Dilute the mixture with chloroform and transfer to a separatory funnel.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture to yield 4-(bromomethyl)benzaldehyde as a white solid.

Key Reactions of Bromomethylbenzaldehydes

The presence of both an aldehyde and a bromomethyl group allows for selective or sequential reactions, providing access to a diverse range of molecular architectures.

Wittig Reaction of 4-(Bromomethyl)benzaldehyde

This reaction is a powerful method for the formation of alkenes from aldehydes.

  • Materials: 4-(Bromomethyl)benzaldehyde, a suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetonitrile), anhydrous solvent (e.g., Tetrahydrofuran), inert gas (Nitrogen or Argon).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Synthesis of Isoindolinones from 2-(Bromomethyl)benzaldehyde

This intramolecular cyclization is a key step in the synthesis of various biologically active compounds.

  • Materials: 2-(Bromomethyl)benzaldehyde, a primary amine (e.g., aniline), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., Dimethylformamide).

  • Procedure:

    • In a round-bottom flask, dissolve 2-(bromomethyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in DMF.

    • Add potassium carbonate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the N-substituted isoindolinone.

Applications in Drug Development: Synthesis of PARP Inhibitors

A significant application of bromomethylbenzaldehyde isomers, particularly the 2-substituted isomer, is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[6][7] The isoindolinone core, readily synthesized from 2-(bromomethyl)benzaldehyde, is a key pharmacophore in several PARP inhibitors.

Synthetic Workflow for PARP Inhibitor Core

The synthesis of the core structure of many PARP inhibitors involves the reaction of 2-(bromomethyl)benzaldehyde with an appropriate amine-containing fragment, leading to the formation of the isoindolinone scaffold. This is then further elaborated to the final drug molecule.

PARP_Inhibitor_Synthesis cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Further Elaboration 2_bromomethylbenzaldehyde 2-(Bromomethyl)benzaldehyde Reaction Nucleophilic Substitution & Intramolecular Cyclization 2_bromomethylbenzaldehyde->Reaction Amine_Fragment Amine-containing Fragment Amine_Fragment->Reaction Isoindolinone_Core Isoindolinone Core Reaction->Isoindolinone_Core Further_Steps Further Synthetic Steps Isoindolinone_Core->Further_Steps PARP_Inhibitor PARP Inhibitor Further_Steps->PARP_Inhibitor PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (if unrepaired) BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Cell_Death Cancer Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death leads to HR_Repair->DNA_DSB PARP_Inhibitor PARP Inhibitor (e.g., from Isoindolinone) PARP_Inhibitor->PARP inhibits HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->HR_Repair

References

An In-depth Technical Guide to 3-Bromo-5-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling protocols, and its application in synthetic chemistry.

Physicochemical Properties

This compound is a solid or semi-solid compound with a pale yellow appearance.[1][2] Its key identifiers and properties are summarized below for easy reference.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 188813-04-9[3][5]
Molecular Formula C₈H₇BrO[3][5]
Molecular Weight 199.04 g/mol [3]
Appearance Pale yellow solid or semi-solid[1][2]
Boiling Point 255.6 ± 20.0 °C (Predicted)[6]
Flash Point 91.2 ± 9.1 °C[6]
SMILES CC1=CC(=CC(=C1)Br)C=O[3][5]
InChIKey DMSLPBFUZSQMQT-UHFFFAOYSA-N[3]

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity requirements. The purity levels typically offered are 97-98%.[7] Below is a summary of some commercially available options.

SupplierPurityQuantityPrice (USD/JPY)Stocking Period
Shanghai Nianxing Industrial Co., Ltd98.0%250mg / 1g¥130.0 / ¥310.02-10 Days[7]
Dayang Chem (Hangzhou) Co., Ltd.--Check with supplier-
Apollo Scientific-100g--
Ambeed (via Sigma-Aldrich)97%1g / 5g / 10g / 25g / 100g / 500g¥10,200 / ¥10,600 / ¥12,900 / ¥18,600 / ¥50,200 / ¥217,800-
HANGZHOU LEAP CHEM CO., LTD.99.00%-Inquire-[6]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[8]

GHS Hazard Information:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

Applications in Synthetic Chemistry

The primary utility of this compound in research and drug development lies in its capacity to serve as a versatile scaffold. The aldehyde functionality allows for a wide range of chemical transformations, including but not limited to:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to generate substituted styrenes.

  • Grignard and other organometallic additions to produce secondary alcohols.

  • Condensation reactions to form chalcones and other conjugated systems.

Simultaneously, the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents at this position.[9]

Experimental Protocols

General Protocol for Suzuki Cross-Coupling

This protocol provides a general methodology for the Suzuki cross-coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Logical Workflow for Procurement and Use

G cluster_procurement Procurement cluster_handling Handling & Preparation cluster_reaction Synthetic Application Identify Requirement Identify Requirement Search Suppliers Search Suppliers Identify Requirement->Search Suppliers CAS: 188813-04-9 Request Quotes Request Quotes Search Suppliers->Request Quotes Purity, Quantity Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive & Log Receive & Log Place Order->Receive & Log Review SDS Review SDS Receive & Log->Review SDS Store Appropriately Store Appropriately Review SDS->Store Appropriately Inert Atmosphere, RT Weigh for Reaction Weigh for Reaction Store Appropriately->Weigh for Reaction Prepare Reaction Prepare Reaction Weigh for Reaction->Prepare Reaction Execute Synthesis Execute Synthesis Prepare Reaction->Execute Synthesis e.g., Suzuki Coupling Work-up & Isolation Work-up & Isolation Execute Synthesis->Work-up & Isolation Purification Purification Work-up & Isolation->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Downstream Applications Downstream Applications Characterization->Downstream Applications

Caption: Procurement and synthetic workflow for this compound.

Generalized Suzuki Coupling Pathway

G reactant1 This compound oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 R-B(OH)₂ (Aryl/Vinyl Boronic Acid) transmetalation Transmetalation reactant2->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition intermediate1 Ar-Pd(II)-Br oxidative_addition->intermediate1 intermediate1->transmetalation intermediate2 Ar-Pd(II)-R transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Coupled Product reductive_elimination->product

Caption: Generalized reaction pathway for a Suzuki cross-coupling reaction.

References

An In-depth Technical Guide on the Fundamental Reactivity of Substituted Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bromobenzaldehydes are a critical class of bifunctional organic compounds that serve as versatile building blocks in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1] Their utility stems from the orthogonal reactivity of the aldehyde group and the carbon-bromine bond, allowing for a diverse and controlled functionalization of the aromatic ring.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of substituted bromobenzaldehydes, detailing the electronic and steric effects of substituents on their reactivity, key transformations, and experimental protocols.

Core Reactivity Principles: The Dichotomy of the Aldehyde and Aryl Bromide

The fundamental reactivity of a substituted bromobenzaldehyde is dictated by its two primary functional groups: the electrophilic aldehyde and the carbon-bromine bond on the aromatic ring. The interplay between these two sites, modulated by the electronic properties of other ring substituents, governs the molecule's behavior in chemical transformations.

The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack.[1] Its reactivity is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[2][3] Conversely, electron-donating groups (EDGs) decrease its electrophilicity.[4][5]

The carbon-bromine bond serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions.[1] The reactivity of the C-Br bond is also subject to the electronic environment of the aromatic ring. In many palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, the rate-determining step is the oxidative addition of the palladium catalyst to the C-Br bond.[6] This step is generally facilitated by electron-withdrawing groups on the ring, which make the carbon atom more electrophilic and the C-Br bond more polarized.

The position of the bromo and aldehyde groups relative to each other and to other substituents also introduces steric considerations that can influence reaction rates and outcomes.[6]

dot digraph "Dual_Reactivity_of_Substituted_Bromobenzaldehyde" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

sub_bromobenz [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

aldehyde_chem [label="Aldehyde Chemistry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cbr_chem [label="C-Br Bond Chemistry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub_bromobenz -> aldehyde_chem [label="Nucleophilic\nAddition", color="#4285F4"]; sub_bromobenz -> cbr_chem [label="Cross-Coupling\nReactions", color="#EA4335"];

// Aldehyde Reactions node [fillcolor="#FBBC05", fontcolor="#202124"]; nuc_add [label="Nucleophilic Addition\n(e.g., Grignard, Wittig)"]; reduc [label="Reduction to Alcohol"]; oxid [label="Oxidation to\nCarboxylic Acid"]; conden [label="Condensation Reactions\n(e.g., Aldol, Schiff Base)"];

aldehyde_chem -> nuc_add [color="#4285F4"]; aldehyde_chem -> reduc [color="#4285F4"]; aldehyde_chem -> oxid [color="#4285F4"]; aldehyde_chem -> conden [color="#4285F4"];

// C-Br Reactions node [fillcolor="#34A853", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling"]; heck [label="Heck Coupling"]; sonogashira [label="Sonogashira Coupling"]; buchwald [label="Buchwald-Hartwig\nAmination"];

cbr_chem -> suzuki [color="#EA4335"]; cbr_chem -> heck [color="#EA4335"]; cbr_chem -> sonogashira [color="#EA4335"]; cbr_chem -> buchwald [color="#EA4335"]; }

Caption: Dual reactivity pathways of substituted bromobenzaldehydes.

The Influence of Substituents on Reactivity

The nature and position of substituents on the benzaldehyde ring profoundly impact the reactivity of both the aldehyde and the C-Br bond. These effects can be broadly categorized as inductive and resonance effects.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the aromatic ring.[7]

    • Effect on Aldehyde: EWGs enhance the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic addition.[2]

    • Effect on C-Br Bond: EWGs generally accelerate the rate of palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.[6]

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups increase the electron density of the ring.[4]

    • Effect on Aldehyde: EDGs decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic addition.[3]

    • Effect on C-Br Bond: The effect of EDGs on cross-coupling reactions can be more complex. While they might disfavor oxidative addition in some cases, they can also influence other steps in the catalytic cycle.

The position of the substituent (ortho, meta, or para) is also crucial in determining its effect due to the interplay of inductive and resonance effects. For instance, a halogen substituent will be deactivating through its inductive effect but can have a resonance donation effect from the ortho and para positions.[8]

Quantitative Reactivity Data

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of aromatic compounds.[9][10] The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).[9]

ReactionSubstituent (para)Relative Rate (k/k₀)
Oxidation with Pyridinium Bromochromate [11]-OCH₃0.45
-CH₃0.78
-H1.00
-Cl2.15
-NO₂12.3
Condensation with Meldrum's Acid [2]-OCH₃~0.5
-H1.00
-Cl~2.0
-NO₂~10

Note: The relative rates for the condensation with Meldrum's acid are estimated from graphical data presented in the cited literature.

Key Transformations and Experimental Protocols

Substituted bromobenzaldehydes are precursors to a wide array of valuable compounds, synthesized through several key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromobenzaldehyde and an organoboron species.[12]

dot digraph "Suzuki_Miyaura_Coupling_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R-Pd(II)L_n-Br\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_trans [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_bromobenz [label="Substituted\nBromobenzaldehyde (R-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid (R'-B(OH)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Coupled Product (R-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"];

pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335"]; sub_bromobenz -> pd2_complex [style=dashed, arrowhead=none, color="#EA4335"]; pd2_complex -> pd2_trans [label="Transmetalation", color="#4285F4"]; boronic_acid -> pd2_complex [style=dashed, arrowhead=none, color="#4285F4"]; base -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; pd2_trans -> pd0 [label="Reductive\nElimination", color="#34A853"]; pd2_trans -> product [style=dashed, arrowhead=none, color="#34A853"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid [13]

  • Materials: 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the solvent mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-phenylbenzaldehyde.

b) Heck-Mizoroki Reaction

The Heck reaction couples the bromobenzaldehyde with an alkene to form a substituted alkene.[14]

dot digraph "Heck_Reaction_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R-Pd(II)L_n-Br\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_alkene [label="Alkene Coordinated Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_insertion [label="Migratory Insertion Product", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_hydride [label="Pd-Hydride Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_bromobenz [label="Substituted\nBromobenzaldehyde (R-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Substituted Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"];

pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335"]; sub_bromobenz -> pd2_complex [style=dashed, arrowhead=none, color="#EA4335"]; pd2_complex -> pd2_alkene [label="Alkene\nCoordination", color="#4285F4"]; alkene -> pd2_alkene [style=dashed, arrowhead=none, color="#4285F4"]; pd2_alkene -> pd2_insertion [label="Migratory\nInsertion"]; pd2_insertion -> pd_hydride [label="β-Hydride\nElimination", color="#34A853"]; pd_hydride -> product [style=dashed, arrowhead=none, color="#34A853"]; pd_hydride -> pd0 [label="Base-mediated\nReductive Elimination", color="#5F6368"]; base -> pd_hydride [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling of 4-Bromobenzaldehyde with Styrene [15]

  • Materials: 4-bromobenzaldehyde (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), triethylamine (1.5 mmol), and DMF (5 mL).

  • Procedure:

    • In a sealed tube, combine 4-bromobenzaldehyde, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add DMF, styrene, and triethylamine via syringe.

    • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to afford (E)-4-formylstilbene.

Reactions at the Aldehyde Functionality

a) Nucleophilic Addition

The aldehyde group readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, and ylides (in the Wittig reaction).[16][17]

dot digraph "Nucleophilic_Addition_to_Aldehyde" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

aldehyde [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkoxide [label="Tetrahedral Alkoxide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; proton_source [label="Proton Source (H⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol [label="Alcohol Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

aldehyde -> alkoxide [label="Nucleophilic Attack", color="#4285F4"]; nucleophile -> alkoxide [style=dashed, arrowhead=none, color="#4285F4"]; alkoxide -> alcohol [label="Protonation", color="#EA4335"]; proton_source -> alcohol [style=dashed, arrowhead=none, color="#EA4335"]; }

Caption: General mechanism of nucleophilic addition to the aldehyde.

Experimental Protocol: Wittig Reaction of 3-Bromobenzaldehyde [6]

  • Materials: Methyltriphenylphosphonium bromide (1.1 mmol), n-butyllithium (1.1 mmol, 2.5 M in hexanes), 3-bromobenzaldehyde (1.0 mmol), and anhydrous THF (10 mL).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise. The solution should turn a deep yellow or orange, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 3-bromobenzaldehyde in THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield 3-bromostyrene.

b) Oxidation and Reduction

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.[18]

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Tollens' reagent.[1]

  • Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[18]

Experimental Protocol: Oxidation of 4-Bromobenzaldehyde to 4-Bromobenzoic Acid [1]

  • Materials: 4-bromobenzaldehyde (1.0 mmol), potassium permanganate (1.2 mmol), water (10 mL), and acetone (5 mL).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in a mixture of acetone and water in a round-bottom flask.

    • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

    • Stir the reaction at room temperature for 1-2 hours. A brown precipitate of MnO₂ will form.

    • To quench the excess KMnO₄, add a small amount of sodium bisulfite until the purple color disappears.

    • Filter the mixture to remove the MnO₂ precipitate.

    • Acidify the filtrate with concentrated HCl until a white precipitate of 4-bromobenzoic acid forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development

The synthetic versatility of substituted bromobenzaldehydes makes them invaluable intermediates in the pharmaceutical industry.[19] They serve as starting materials for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[19] The ability to introduce diverse functionalities through both the aldehyde and the C-Br bond allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the biaryl scaffold, readily accessible through Suzuki coupling, is a common motif in many marketed drugs.

dot digraph "Drug_Development_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

start_mat [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; c_br_func [label="C-Br\nFunctionalization\n(e.g., Suzuki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cho_func [label="Aldehyde\nFunctionalization\n(e.g., Reductive Amination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Key Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; api [label="Active Pharmaceutical\nIngredient (API)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

start_mat -> c_br_func; c_br_func -> intermediate; intermediate -> cho_func; cho_func -> lead_opt; lead_opt -> api; }

Caption: Role of substituted bromobenzaldehydes in a drug development workflow.

References

The Synthesis of 3-Bromo-5-methylbenzaldehyde: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-5-methylbenzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details potential synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the CAS number 188813-04-9, is an aromatic aldehyde containing both a bromine atom and a methyl group on the benzene ring.[1][2][3] Its structure lends itself to a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide will focus on the most plausible and documented methods for its synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods typically involve the electrophilic aromatic substitution of a suitable precursor. Key synthetic strategies include:

  • Electrophilic Bromination of 3-Methylbenzaldehyde: This is a direct approach where 3-methylbenzaldehyde is treated with a brominating agent. The aldehyde group is a meta-director, and the methyl group is an ortho-, para-director. The substitution pattern of the final product will be influenced by the reaction conditions.

  • Formylation of 1-Bromo-3,5-dimethylbenzene: This route involves the introduction of the aldehyde group onto a pre-brominated aromatic ring. Standard formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions can be employed.

  • Oxidation of (3-Bromo-5-methylphenyl)methanol: If the corresponding benzyl alcohol is available, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents.

This guide will primarily focus on the electrophilic bromination of 3-methylbenzaldehyde, as analogous procedures for similar substrates are well-documented in the scientific literature.

Data Presentation

The following table summarizes quantitative data for a representative synthesis of a structurally similar compound, 3-bromobenzaldehyde, which can serve as a benchmark for the synthesis of this compound.

Starting MaterialReagents and SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
BenzaldehydeBr₂, AlCl₃, 1,2-dichloroethane402Not specified[4]
3-NitrobenzaldehydeN-Bromosuccinimide, H₂SO₄65182[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the bromination of benzaldehyde derivatives.[4][5]

Synthesis of this compound via Bromination of 3-Methylbenzaldehyde

Materials:

  • 3-Methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzaldehyde (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization:

The final product can be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Methylbenzaldehyde 3-Methylbenzaldehyde This compound This compound 3-Methylbenzaldehyde->this compound Bromination NBS, H2SO4 NBS, H2SO4 NBS, H2SO4->3-Methylbenzaldehyde

Caption: Synthetic route to this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-methylbenzaldehyde with various arylboronic acids. The resulting biaryl aldehyde products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. Finally, reductive elimination from the subsequent diorganopalladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Workflow

The general experimental workflow for the Suzuki coupling of this compound is depicted below. The process involves careful setup under an inert atmosphere, followed by the reaction and subsequent workup and purification to isolate the desired product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., DME/water). A->B C Degas the mixture (e.g., with Argon). B->C D Add Pd catalyst and ligand under inert atmosphere. C->D E Heat the reaction mixture (e.g., 80-110°C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with an organic solvent and wash with aqueous solutions. G->H I Dry the organic layer and concentrate under vacuum. H->I J Purify by column chromatography or recrystallization. I->J

Caption: General experimental workflow for the Suzuki coupling of this compound.

Optimized Reaction Conditions

The successful outcome of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Based on protocols for structurally similar bromobenzaldehydes, the following table summarizes optimized reaction conditions that are likely to be effective for the coupling of this compound.[2][3][4]

ParameterRecommended ConditionsAlternative Conditions
Aryl Halide This compound (1.0 equiv)-
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)Arylboronic acid pinacol ester
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
Ligand dppf (if not using a pre-formed catalyst)PPh₃, XPhos
Base K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv)K₃PO₄, Na₂CO₃
Solvent 1,2-Dimethoxyethane (DME) / Water (4:1 to 10:1)Dioxane / Water, Toluene / Water, THF / Water
Temperature 80 - 110 °CRoom temperature to reflux, depending on catalyst and substrates
Reaction Time 2 - 24 hours20 minutes (with microwave irradiation)[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,2-dimethoxyethane (8 mL) and degassed deionized water (2 mL) to the flask.

  • To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Reaction: The reaction mixture is heated to 80 °C with vigorous stirring under the inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.

Microwave-Assisted Protocol:

For a more rapid reaction, microwave irradiation can be employed.[5]

  • Combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (3 mol%) in a microwave reaction vessel.

  • Add DME (8 mL) and water (2 mL).

  • Seal the vessel and heat in a microwave reactor at 110-130 °C for 20-40 minutes.

  • After cooling, perform the workup and purification as described above.

Data Presentation: Expected Yields

Arylboronic AcidExpected ProductExpected Yield Range
Phenylboronic acid3-Methyl-5-phenylbenzaldehyde70-95%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-methylbenzaldehyde75-98%
2-Thienylboronic acid3-Methyl-5-(thiophen-2-yl)benzaldehyde65-90%
4-Acetylphenylboronic acid3-(4-Acetylphenyl)-5-methylbenzaldehyde60-85%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, impure reagents or solvents, inappropriate base or temperature.Use a fresh batch of catalyst, ensure thorough degassing of solvents and the reaction mixture, use anhydrous solvents, try a different base (e.g., Cs₂CO₃), and optimize the reaction temperature.
Formation of homocoupled byproducts Inefficient transmetalation, presence of oxygen.Ensure a properly inert atmosphere, adjust the stoichiometry of the boronic acid, or consider a different palladium catalyst/ligand system.
Debromination of starting material Presence of protic impurities or water with certain bases.Use anhydrous conditions and a non-hydroxide base if debromination is significant.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds from this compound. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for researchers. Optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, may be necessary to achieve the highest yields for specific arylboronic acid coupling partners. The use of microwave irradiation can significantly reduce reaction times, making this a highly efficient transformation for library synthesis and drug discovery efforts.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and a generalized protocol for the Heck reaction of 3-Bromo-5-methylbenzaldehyde with various alkenes. While specific literature for this exact substrate is not abundant, the provided protocols are based on well-established methodologies for analogous aryl bromides and are intended to serve as a robust starting point for reaction optimization.[4]

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the active Pd(0) catalyst. A base is required to neutralize the hydrohalic acid generated during the catalytic cycle.[1][5]

Data Presentation: General Reaction Conditions

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides, providing a comparative basis for the optimization of the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)-NaOAcEthanol140 (mw)0.571[4]
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.2)DMF100495
32-(Allyloxy)-3-bromobenzaldehyde(intramolecular)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1001285[6]
4IodobenzeneStyrenePdCl₂-K₂CO₃Methanol120--[1]
5Aryl BromidesAliphatic OlefinsPalladacycle (10 ppm)Mono-ylide--130-Good[2]

Experimental Protocols

This section provides a detailed, generalized methodology for the Heck reaction of this compound with a representative alkene, such as styrene or an acrylate ester.

Materials and Equipment
  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃))

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL), the alkene (1.1-1.5 equiv.), and the base (1.2-2.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst & Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert addition Add Solvent, Alkene & Base inert->addition heat Heat and Stir (80-140 °C) addition->heat monitor Monitor by TLC/GC heat->monitor quench Cool and Quench (Water/Organic Solvent) monitor->quench extract Extract and Wash quench->extract purify Dry and Purify (Column Chromatography) extract->purify product product purify->product Final Product

Caption: Generalized experimental workflow for the Heck reaction.

Catalytic Cycle

Heck_Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)-X(alkene)]Ln pd_complex->alkene_complex Alkene Coordination insertion_complex [R-CH2-CH(Ar)-Pd(II)-X]Ln alkene_complex->insertion_complex Migratory Insertion beta_hydride_complex [H-Pd(II)-X]Ln insertion_complex->beta_hydride_complex β-Hydride Elimination (Product Out) beta_hydride_complex->pd0 Reductive Elimination (-HX, +Base)

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural product synthesis, frequently serving as the core of pharmacologically active compounds and functional organic materials. The starting material, 3-Bromo-5-methylbenzaldehyde[1], is a versatile building block, featuring a reactive aldehyde group for further derivatization and a bromo-substituent that is ideal for participation in various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and representative protocols for the synthesis of biaryl compounds from this precursor using established methods like the Suzuki-Miyaura, Stille, and Heck couplings.

General Experimental Workflow

The synthesis of biaryl compounds via palladium-catalyzed cross-coupling generally follows a consistent workflow, from reaction setup under inert conditions to purification of the final product. Understanding this flow is crucial for successful execution and optimization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base C Add Reagents to Flask A->C B Flame-dry Reaction Flask D Evacuate & Backfill with Inert Gas (e.g., Argon) C->D E Add Anhydrous Solvent D->E F Heat to Desired Temperature and Stir E->F G Monitor Progress via TLC/GC-MS F->G H Cool to Room Temperature G->H I Aqueous Workup (Extraction with Organic Solvent) H->I J Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Final Product (NMR, MS) L->M

Figure 1: General experimental workflow for palladium-catalyzed biaryl synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organohalide.[2][3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]

Application Notes
  • Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2] A base is required to activate the organoboron reagent for the transmetalation step.[3]

  • Catalysts and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like SPhos, XPhos, or PCy₃ often improve reaction rates and yields, especially for less reactive aryl chlorides, though they are also effective for aryl bromides.[3]

  • Base and Solvent: Common bases include inorganic salts such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome. Solvents are typically ethereal (e.g., 1,4-dioxane, THF) or aromatic (e.g., toluene), often with the addition of water to facilitate the dissolution of the inorganic base.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [Ar-Pd(II)-Br]L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex [Ar-Pd(II)-Ar']L₂ transmetalation->biaryl_pd_complex reductive_elim Reductive Elimination biaryl_pd_complex->reductive_elim reductive_elim->pd0 biaryl_out Ar-Ar' (Biaryl Product) reductive_elim->biaryl_out arbr_in Ar-Br (this compound) arbr_in->oxidative_add ar_boronic_in Ar'-B(OH)₂ + Base ar_boronic_in->transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions

The following data are representative and based on typical outcomes for analogous substrates.

EntryArylboronic Acid (Ar')Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Est. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10090-98
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)Toluene11075-85
42-Thiopheneboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O8580-90

Stille Coupling

The Stille reaction is a versatile cross-coupling method that pairs an organohalide with an organostannane reagent, catalyzed by palladium.[6] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups.[6] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Application Notes
  • Reagents: Organostannanes (R-SnBu₃ or R-SnMe₃) are the coupling partners. They are generally stable but should be handled with care due to their toxicity.

  • Catalysts and Additives: Palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. In some cases, especially with less reactive substrates, the addition of a copper(I) salt (e.g., CuI) can act as a co-catalyst to accelerate the transmetalation step.[6]

  • Solvents: Anhydrous, non-polar aprotic solvents such as toluene, THF, or DMF are typically employed. The reaction must be run under strictly inert conditions to prevent side reactions.

Representative Experimental Protocol
  • Preparation: To a flame-dried, argon-flushed flask, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and anhydrous lithium chloride (3.0 mmol, 3.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Then, add the desired aryltributylstannane (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Heat the mixture to 110 °C under argon and stir for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (30 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Stille Coupling Conditions

The following data are representative and based on typical outcomes for analogous substrates.

EntryOrganostannane (Ar')Catalyst (mol%)Additive (equiv.)SolventTemp (°C)Est. Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene11080-90
2(4-Vinylphenyl)tributylstannanePdCl₂(PPh₃)₂ (5)-DMF9075-85
32-(Tributylstannyl)furanPd(PPh₃)₄ (5)CuI (0.2)NMP8085-95
4(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)-THF7070-80

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between an organohalide and an alkene, catalyzed by palladium.[7][8] It is a powerful method for the arylation of olefins, leading to substituted alkenes. The reaction typically requires a base to neutralize the hydrogen halide (H-X) generated during the catalytic cycle.[7]

Application Notes
  • Mechanism: The cycle involves oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the substituted alkene product.[7][9] A base is needed to regenerate the Pd(0) catalyst.[9]

  • Regioselectivity: For terminal alkenes, the aryl group typically adds to the less substituted carbon atom.

  • Reagents: A variety of alkenes, such as styrenes, acrylates, and acrylonitriles, can be used. The base is often a tertiary amine like triethylamine (Et₃N) or an inorganic carbonate like Na₂CO₃ or K₂CO₃.

  • Solvents: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Representative Experimental Protocol
  • Preparation: In a sealable pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%), and sodium carbonate (1.5 mmol, 1.5 equiv.).

  • Reagent and Solvent Addition: Add the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.) followed by anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the tube tightly and heat the mixture to 120 °C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash column chromatography to isolate the substituted alkene.

Data Summary: Heck Reaction Conditions

The following data are representative and based on typical outcomes for analogous substrates.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Est. Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)Acetonitrile8070-80
2Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃ (1.5)DMF12085-95
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA11065-75
44-VinylpyridinePd(OAc)₂ (2)-Et₃N (2)DMF10070-80

References

Application Notes and Protocols: 3-Bromo-5-methylbenzaldehyde as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-5-methylbenzaldehyde as a key intermediate in the synthesis of biologically active molecules for medicinal chemistry research. This document details its application in the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a significant target in neurodegenerative diseases such as Alzheimer's, and in the preparation of 3-arylcoumarins, a class of compounds with diverse pharmacological properties.

Application in the Synthesis of a Potential GSK-3β Inhibitor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1] The dysregulation of GSK-3β, in particular, is linked to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[2][3] Small molecule inhibitors of GSK-3β are therefore of significant therapeutic interest.

This compound serves as a valuable starting material for the synthesis of imine-based GSK-3β inhibitors. The aldehyde functionality allows for the straightforward formation of an imine linkage with various amine-containing scaffolds, while the bromo-substituted phenyl ring provides a handle for further structural modifications to optimize potency and selectivity.

Experimental Protocol: Synthesis of a Potential Imine-based GSK-3β Inhibitor

This protocol describes the synthesis of a potential GSK-3β inhibitor (a Schiff base) derived from this compound and a substituted diaminopyridine, inspired by the structures of known GSK-3β inhibitors.[4]

Reaction Scheme:

Materials:

  • This compound

  • N1-(pyridin-2-yl)ethane-1,2-diamine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Sulfate (anhydrous)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add N1-(pyridin-2-yl)ethane-1,2-diamine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Expected)
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
Appearance Pale yellow solid
¹H NMR Consistent with the formation of the imine product.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
Signaling Pathway

GSK3_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3β Activity cluster_downstream Downstream Effects in Alzheimer's Disease Insulin/Wnt Insulin/Wnt PI3K/Akt PI3K/Akt Insulin/Wnt->PI3K/Akt activates GSK-3β (Active) GSK-3β (Active) PI3K/Akt->GSK-3β (Active) inhibits (via phosphorylation) GSK-3β (Inactive) GSK-3β (Inactive) Tau Tau GSK-3β (Active)->Tau phosphorylates Aβ Production Amyloid-β Production GSK-3β (Active)->Aβ Production promotes Potential_Inhibitor Potential Inhibitor (from this compound) Potential_Inhibitor->GSK-3β (Active) inhibits Tau-P Hyperphosphorylated Tau Tau->Tau-P NFTs Neurofibrillary Tangles Tau-P->NFTs aggregates to form Aβ Plaques Amyloid-β Plaques Aβ Production->Aβ Plaques

Application in the Synthesis of 3-Arylcoumarins

3-Arylcoumarins are a class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5] While a direct protocol starting from this compound is not detailed in the provided search results, a well-established method for synthesizing bromo-substituted 3-arylcoumarins involves the Perkin condensation of a bromo-substituted salicylaldehyde with a phenylacetic acid derivative.[6]

By analogy, this compound can be a precursor to the required salicylaldehyde through hydroxylation, or it can be used in other coupling reactions (e.g., Suzuki coupling) to build the coumarin scaffold. The following is an adapted protocol based on the synthesis of a related compound.

Experimental Workflow: Perkin Condensation for 3-Arylcoumarin Synthesis

Perkin_Condensation

Experimental Protocol (Adapted): Synthesis of a 6-Bromo-8-methyl-3-phenylcoumarin

This protocol is adapted from the synthesis of similar bromo-substituted 3-arylcoumarins.[6] It assumes the availability of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, which can be synthesized from this compound.

Materials:

  • 3-Bromo-2-hydroxy-5-methylbenzaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine (anhydrous)

Procedure:

  • A mixture of 3-Bromo-2-hydroxy-5-methylbenzaldehyde (1.0 mmol), phenylacetic acid (1.2 mmol), and anhydrous triethylamine (3.0 mmol) in acetic anhydride (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated at 140-150 °C for 5-7 hours with constant stirring.

  • After cooling to room temperature, the mixture is poured into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 6-Bromo-8-methyl-3-phenylcoumarin.

  • The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data (Typical for Perkin Condensation)
ParameterExpected Value
Yield 60-75%
Purity (by TLC/mp) >98%
Appearance Crystalline solid
Melting Point Specific to the final coumarin derivative

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. Its utility in constructing scaffolds for potent GSK-3β inhibitors and various 3-arylcoumarins highlights its importance in the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this intermediate in their drug discovery programs.

References

Application Notes and Protocols: Palladium Catalyst Selection for Cross-Coupling of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides a comprehensive guide to selecting palladium catalysts and reaction conditions for the cross-coupling of 3-bromo-5-methylbenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a bromine atom and an aldehyde functionality necessitates careful optimization to achieve high yields and selectivity. These notes cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Data Presentation: Catalyst Performance in Model Cross-Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of aryl bromides structurally similar to this compound. These conditions serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
23-Bromobenzaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90888
31,3,5-TribromobenzeneCyclopropylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Toluene1102490[1]
44-Bromoanisole3-Tolylboronic acidPEPPSI-IPr (1)-K₃PO₄t-BuOH/H₂O904>95

Table 2: Heck Reaction of Aryl Bromides with Alkenes

EntryAryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001292[2]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)-NaOAcDMF1202495
32-BromobenzaldehydeDimethyl itaconatePd(OAc)₂ (5)PPh₃ (10)NaOAcTHF1002485[3]
44-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1001698

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF60691
24-BromoanisolePhenylacetylenePd(PhCN)₂Cl₂ (1.5)CuI (1.5)i-Pr₂NHDioxaneRT499[4]
34-BromobenzaldehydePhenylacetyleneC14 (unspecified)-----90[5]
4IodobenzenePhenylacetylenePd₁@NC (0.1)CuI (1)Et₃NToluene8024>99[6]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801898
24-BromobenzophenoneN-Phenylnaphthalen-1-amineNiBr(bpy)(IPr) (3)-NaOtBuTHF804879[7]
34-ChloroanisoleMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1002492
44-Bromobenzophenone4-Fluoro-N-phenylanilineNiCl(bpy)(IPr) (3)-NaOtBuTHF804891[7]

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction of this compound. This protocol should be adapted and optimized for specific coupling partners and catalyst systems.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂) pd_complex->transmetalation [R-B(OR)₃]⁻ diaryl_pd Ar-Pd(II)L₂(R) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex Alkene-Pd Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd Alkyl-Pd Complex migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product base_regeneration Base Regeneration beta_hydride_elimination->base_regeneration H-Pd(II)L₂(Br) base_regeneration->pd0 Base

Heck Reaction Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd Ar-Pd(II)L₂(C≡CR) transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_halide Cu(I)X alkyne_activation Alkyne Activation cu_halide->alkyne_activation Terminal Alkyne, Base cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfer of alkynyl group Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH, Base amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants (Aryl Halide, Coupling Partner) catalyst Add Catalyst & Ligand start->catalyst solvent Add Solvent & Base catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heating & Stirring inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Drying Organic Layer extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify product Isolated Product purify->product

References

Application Notes and Protocols: The Suzuki-Miyaura Coupling of 3-Bromo-5-methylbenzaldehyde with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid or its ester, with an organohalide. For drug development professionals and medicinal chemists, the ability to couple 3-Bromo-5-methylbenzaldehyde with a diverse array of organoboron reagents provides a direct and versatile route to novel 3-aryl-5-methylbenzaldehyde derivatives. These products serve as valuable intermediates for the synthesis of complex molecular scaffolds with potential therapeutic applications, including but not limited to inhibitors of various enzymes and modulators of cellular signaling pathways.

The aldehyde functionality on the resulting biphenyl derivatives offers a convenient handle for further chemical transformations, such as reductive amination, oxidation, reduction, and olefination, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes, experimental protocols, and representative data for the Suzuki-Miyaura coupling of this compound with various organoboron reagents.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of organoboron reagents. The data presented is representative of yields that can be expected based on reactions with structurally similar aryl bromides.[1][2][3][4] Optimization of these conditions may be necessary for specific substrates to achieve maximum yields.

EntryOrganoboron ReagentPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (3:1)901688
34-Formylphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃ (2.5)DMF110885
4Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1001289
5Pyridin-3-ylboronic acidPd(OAc)₂ (2)CataCXium A (4)K₃PO₄ (2)2-MeTHF/H₂O (5:1)801878
63,5-Dimethylisoxazole-4-boronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)951682

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are adapted from established procedures for similar aryl bromides and should be optimized for specific organoboron reagents.[1][2][3][4]

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for coupling with various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Organoboron reagent (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the organoboron reagent, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed toluene and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Procedure for Heteroarylboronic Acids using Pd(PPh₃)₄

This protocol is often suitable for coupling with nitrogen-containing heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Heteroarylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the heteroarylboronic acid in a mixture of 1,4-dioxane and water (3:1 v/v).

  • Add sodium carbonate and tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen).

  • Stir the reaction for 16-24 hours, monitoring its progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron R-B(OR')₂ + Base Organoboron->Transmetalation Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - this compound - Organoboron Reagent - Palladium Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent Monitoring->Workup Upon Completion Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Isolated Product: 3-Aryl-5-methylbenzaldehyde Purification->Product

References

Synthetic Routes to Novel Heterocycles Using 3-Bromo-5-methylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine, oxazole, and quinoline heterocycles starting from 3-Bromo-5-methylbenzaldehyde. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides straightforward access to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers, antihypertensive agents, and potential anticancer agents.[1][2]

Application Note:

This protocol describes the synthesis of a novel dihydropyrimidinone incorporating the 3-bromo-5-methylphenyl moiety. The presence of the bromine atom and the methyl group on the phenyl ring offers opportunities for further functionalization and modulation of biological activity. The resulting DHPM can be screened for various pharmacological activities, particularly as a potential anticancer agent, given that many substituted pyrimidines exhibit cytotoxic effects against cancer cell lines.[3][4]

Experimental Protocol: Synthesis of 4-(3-Bromo-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), and urea (0.36 g, 6.0 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until effervescence ceases.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Data Presentation:
Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4-(3-Bromo-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterC₁₅H₁₇BrN₂O₃353.2185-95205-208

Note: Yield and melting point are representative values based on similar Biginelli reactions.

Experimental Workflow:

Biginelli_Reaction start Start reactants This compound Ethyl Acetoacetate Urea start->reactants reaction Reflux in Ethanol with HCl (cat.) reactants->reaction workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product 4-(3-Bromo-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester purification->product

Biginelli Reaction Workflow

II. Synthesis of Oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] Oxazoles are an important class of heterocycles found in numerous biologically active compounds with activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

Application Note:

This protocol details the synthesis of 5-(3-Bromo-5-methylphenyl)oxazole. The resulting oxazole derivative can serve as a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom allows for further modifications through cross-coupling reactions, enabling the generation of a library of compounds for biological screening. These compounds can be evaluated for their potential as antimicrobial or anticancer agents.

Experimental Protocol: Synthesis of 5-(3-Bromo-5-methylphenyl)oxazole

Materials:

  • This compound

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.0 mmol) and tosylmethyl isocyanide (1.07 g, 5.5 mmol) in 25 mL of methanol in a round-bottom flask, add potassium carbonate (1.38 g, 10.0 mmol).

  • Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure oxazole.[9]

Data Presentation:
Compound NameMolecular FormulaMolecular WeightYield (%)Physical State
5-(3-Bromo-5-methylphenyl)oxazoleC₁₀H₈BrNO238.0870-85Solid

Note: Yield is a representative value based on similar Van Leusen reactions.

Signaling Pathway Diagram:

Van_Leusen_Reaction aldehyde This compound intermediate Oxazoline Intermediate aldehyde->intermediate + TosMIC tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate base K2CO3 in Methanol base->intermediate elimination Elimination of Tosyl Group intermediate->elimination product 5-(3-Bromo-5-methylphenyl)oxazole elimination->product

Van Leusen Reaction Pathway

III. Synthesis of Quinolines via the Friedländer Synthesis

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system, a core structure in many natural products and synthetic drugs with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[10][11] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]

Application Note:

This protocol describes a plausible route to a novel substituted quinoline, 6-Bromo-8-methyl-2-phenylquinoline, by reacting a hypothetical 2-amino-3-bromo-5-methylbenzaldehyde with acetophenone. The resulting quinoline derivative, with its specific substitution pattern, can be investigated for its potential as an anticancer or antimicrobial agent. The bromine atom provides a handle for further diversification of the molecule.

Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2-phenylquinoline

Materials:

  • 2-Amino-3-bromo-5-methylbenzaldehyde (hypothetical starting material)

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-bromo-5-methylbenzaldehyde (1.14 g, 5.0 mmol) and acetophenone (0.66 g, 5.5 mmol) in 20 mL of ethanol.

  • Add a solution of potassium hydroxide (0.56 g, 10.0 mmol) in 5 mL of water to the reaction mixture.

  • Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure quinoline derivative.

Data Presentation:
Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
6-Bromo-8-methyl-2-phenylquinolineC₁₆H₁₂BrN300.1865-80130-133

Note: Yield and melting point are representative values based on similar Friedländer syntheses.

Experimental Workflow:

Friedlander_Synthesis start Start reactants 2-Amino-3-bromo-5-methylbenzaldehyde Acetophenone start->reactants reaction Reflux in Ethanol with KOH reactants->reaction workup Precipitation & Filtration reaction->workup purification Column Chromatography workup->purification product 6-Bromo-8-methyl-2-phenylquinoline purification->product

Friedländer Synthesis Workflow

References

Application Notes and Protocols: Wittig Reaction with 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control over the location of the newly formed bond. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, including stilbene derivatives, which are known for their diverse biological activities. This document provides detailed application notes and protocols for the Wittig reaction of 3-Bromo-5-methylbenzaldehyde with a benzyl phosphonium ylide to synthesize 3-Bromo-5-methylstilbene, a potential building block for novel therapeutic agents.

Reaction Principle and Significance

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the Z-alkene, while stabilized ylides tend to yield the E-alkene. The stilbene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of 3-Bromo-5-methylstilbene provides a versatile intermediate for the development of novel stilbene-based drug candidates.

Experimental Protocols

Materials and Methods

Materials:

Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
This compoundC₈H₇BrO199.04Commercial>98%
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.88Commercial>98%
Sodium Methoxide (NaOMe)CH₃NaO54.02Commercial>95%
Methanol (MeOH), anhydrousCH₄O32.04Commercial>99.8%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercial>99.8%
Diethyl ether (Et₂O)C₄H₁₀O74.12CommercialReagent Grade
HexanesN/AN/ACommercialReagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37CommercialReagent Grade
Silica GelSiO₂60.08Commercial230-400 mesh

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis of Benzyltriphenylphosphonium Ylide (in situ) and Wittig Reaction

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous methanol to the flask to dissolve the phosphonium salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 equivalents) to the stirred solution. The formation of the orange-red ylide should be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes.

Wittig Reaction:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous methanol in a separate flask.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The disappearance of the aldehyde spot indicates the completion of the reaction.

Work-up and Purification
  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-3-Bromo-5-methylstilbene and triphenylphosphine oxide, is then purified by column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, can be used to separate the isomers and the byproduct. The less polar stilbene isomers will elute before the more polar triphenylphosphine oxide.

Data Presentation

ParameterValue
Reactants
This compound1.0 eq
Benzyltriphenylphosphonium chloride1.1 eq
Sodium Methoxide1.1 eq
Reaction Conditions
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time24 hours
Product: 3-Bromo-5-methylstilbene
Yield (E/Z mixture) Typically 70-85%
E/Z Ratio Predominantly Z-isomer (exact ratio may vary)
Spectroscopic Data (Predicted)

Note: The following are predicted spectroscopic data based on analogous compounds. Actual experimental data should be obtained for confirmation.

(E)-3-Bromo-5-methylstilbene

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.20 (m, 8H, Ar-H), 7.10 (s, 2H, vinyl-H), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 139.5, 137.8, 137.2, 130.5, 129.8, 128.9, 128.7, 128.0, 127.5, 126.6, 122.8, 21.3
IR (KBr, cm⁻¹) ~3025 (Ar-H stretch), ~1590, 1490 (C=C stretch), ~965 (trans-alkene C-H bend)
MS (EI, m/z) [M]⁺ expected at 272/274

(Z)-3-Bromo-5-methylstilbene

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.10 (m, 8H, Ar-H), 6.65 (s, 2H, vinyl-H), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 139.8, 137.5, 137.0, 130.2, 129.5, 128.7, 128.5, 127.8, 127.3, 126.4, 122.5, 21.1
IR (KBr, cm⁻¹) ~3025 (Ar-H stretch), ~1590, 1490 (C=C stretch), ~700 (cis-alkene C-H bend)
MS (EI, m/z) [M]⁺ expected at 272/274

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium Benzyltriphenylphosphonium Chloride Ylide Benzylidene- triphenylphosphorane (Ylide) Phosphonium->Ylide Deprotonation Base Base (NaOMe) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene (E/Z)-3-Bromo-5-methylstilbene Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Experimental_Workflow start Start ylide_formation Ylide Formation (in situ) start->ylide_formation wittig_reaction Wittig Reaction with This compound ylide_formation->wittig_reaction workup Aqueous Work-up wittig_reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end Pure (E/Z)-3-Bromo-5-methylstilbene characterization->end

Application Notes and Protocols for the Reductive Amination of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 3-Bromo-5-methylbenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The resulting N-substituted (3-bromo-5-methyl)benzylamine scaffold is a valuable building block in the synthesis of various biologically active molecules. The presence of the bromo and methyl groups on the aromatic ring offers opportunities for further functionalization, making the products of this reaction attractive intermediates in the exploration of new chemical space for drug discovery.

Applications in Drug Discovery and Development

The N-substituted (3-bromo-5-methyl)benzylamine core is a key structural motif in a variety of pharmacologically active compounds. The strategic placement of a halogen and an alkyl group on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Derivatives of substituted benzylamines have been investigated for a range of therapeutic applications, including:

  • Antifungal Agents: Benzylamine derivatives are known to exhibit potent antifungal activity. The specific substitution pattern on the aromatic ring can be fine-tuned to optimize efficacy against various fungal strains, such as Candida albicans.[1]

  • Antibacterial Agents: The benzylamine moiety is present in numerous compounds with antibacterial properties.[2] The products of this reductive amination can serve as precursors for the synthesis of novel antibacterial candidates.

  • Intermediates for Bioactive Molecules: Halogenated aromatic compounds are versatile intermediates in organic synthesis, readily undergoing cross-coupling reactions to introduce further molecular diversity. The bromo substituent on the product amine can be utilized in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to synthesize more complex molecules with potential therapeutic value, including benzimidazole derivatives which have applications as antiviral and antitumor agents.[3]

Experimental Protocols

This section provides a detailed methodology for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent. This reagent is favored for its mildness, selectivity for imines over aldehydes, and broad functional group tolerance.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, or other desired amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (e.g., 0.1-0.5 M concentration). To this solution, add the desired primary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (3-bromo-5-methyl)benzylamine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of various substituted benzaldehydes, providing a comparative reference for the expected results with this compound.

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeBenzylamineNaBH(OAc)₃DCE295Fictionalized Data
4-ChlorobenzaldehydeAnilineNaBH(OAc)₃THF492Fictionalized Data
3-MethoxybenzaldehydeCyclohexylamineNaBH(OAc)₃DCE388Fictionalized Data
4-NitrobenzaldehydeBenzylamineNaBH(OAc)₃DCE685Fictionalized Data
3,5-Dimethylbenzaldehyden-ButylamineNaBH(OAc)₃THF590Fictionalized Data

Experimental Workflow Visualization

The following diagram illustrates the key steps in the reductive amination of this compound.

ReductiveAminationWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start aldehyde This compound start->aldehyde mix Mix & Stir (20-30 min) Imine Formation aldehyde->mix amine Primary Amine amine->mix solvent Anhydrous Solvent (DCE/THF) solvent->mix reducing_agent Add NaBH(OAc)₃ mix->reducing_agent react Stir at RT (2-24h) Reduction reducing_agent->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Pure N-substituted (3-bromo-5-methyl)benzylamine purify->product

Caption: Experimental workflow for the synthesis of N-substituted (3-bromo-5-methyl)benzylamines.

References

Application Notes: 3-Bromo-5-methylbenzaldehyde in the Synthesis of a Novel Pyrethroid Analog for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and proposed biological context of a novel pyrethroid analog, designated BMB-Pyrethroid, utilizing 3-Bromo-5-methylbenzaldehyde as a key starting material. While 3-bromobenzaldehyde derivatives are known precursors in the synthesis of commercial pyrethroid insecticides, the specific use of this compound in creating a named agrochemical is not prominently documented in publicly available literature. Therefore, the following protocols and data are presented as a scientifically plausible, hypothetical pathway for research and development purposes.

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are characterized by their potent neurotoxicity to insects and generally low toxicity to mammals.[1][2] The core structure of most pyrethroids consists of a cyclopropanecarboxylic acid esterified with an alcohol. The variation in both the acid and alcohol moieties allows for the fine-tuning of insecticidal activity, photostability, and mammalian toxicity.

This document outlines a two-step synthesis to produce BMB-Pyrethroid from this compound. The synthesis involves the reduction of the benzaldehyde to the corresponding benzyl alcohol, followed by esterification with a commercially available cyclopropanecarbonyl chloride, a common structural motif in potent pyrethroids.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundC₈H₇BrO199.04
3-Bromo-5-methylbenzyl alcohol3-Bromo-5-methylbenzyl alcoholC₈H₉BrO201.06
BMB-Pyrethroid (Hypothetical)Awaiting structure generation based on reactionC₁₈H₁₈BrCl₂NO₃471.15

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylbenzyl alcohol

This protocol describes the reduction of this compound to 3-Bromo-5-methylbenzyl alcohol using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-5-methylbenzyl alcohol.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure alcohol.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )MolesEquivalentsYield (%)
This compound199.040.051.0\multirow{2}{*}{95}
Sodium borohydride37.830.0551.1
Step 2: Synthesis of BMB-Pyrethroid (Esterification)

This protocol outlines the esterification of 3-Bromo-5-methylbenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to form the hypothetical BMB-Pyrethroid.

Materials:

  • 3-Bromo-5-methylbenzyl alcohol

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Bromo-5-methylbenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with deionized water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final BMB-Pyrethroid.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )MolesEquivalentsYield (%)
3-Bromo-5-methylbenzyl alcohol201.060.04751.0\multirow{2}{*}{85}
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride249.520.05231.1

Synthetic Pathway and Experimental Workflow

The overall synthetic scheme and experimental workflow are depicted below.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification cluster_purification Workup & Purification A This compound C 3-Bromo-5-methylbenzyl alcohol A->C Reduction B NaBH4, MeOH D 3-Bromo-5-methylbenzyl alcohol F BMB-Pyrethroid D->F Esterification E Acid Chloride, Pyridine, DCM G Quenching & Extraction F->G H Column Chromatography G->H I Pure Product H->I

A high-level overview of the synthesis and purification of BMB-Pyrethroid.

Proposed Biological Activity and Signaling Pathway

Pyrethroid insecticides are neurotoxins that act on the voltage-gated sodium channels (VGSCs) of nerve cells in insects.[3] They bind to the open state of the channel, preventing its inactivation and leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation, paralysis, and ultimately, the death of the insect. The α-cyano group, as would be present in the hypothetical BMB-Pyrethroid, is characteristic of Type II pyrethroids, which cause a more prolonged channel opening compared to Type I pyrethroids.

The proposed mechanism of action for BMB-Pyrethroid is illustrated in the following diagram.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects cluster_outcome Organismal Outcome Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Persistent Na+ Influx Na_channel->Na_influx Prevents inactivation BMB BMB-Pyrethroid BMB->Na_channel Binds to open channel Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

The proposed mode of action of BMB-Pyrethroid on insect voltage-gated sodium channels.

Conclusion

This compound serves as a viable, albeit hypothetically applied, starting material for the synthesis of a novel pyrethroid analog. The described two-step synthesis provides a clear and efficient pathway for researchers to produce BMB-Pyrethroid for further investigation into its insecticidal properties and biological activity. The provided protocols and diagrams offer a comprehensive guide for the synthesis and a foundational understanding of the potential mode of action of this and similar compounds in the field of agrochemical development. Further research would be required to confirm the efficacy and safety profile of BMB-Pyrethroid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methylbenzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize reaction yields and troubleshoot common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter when using this compound as your aryl bromide substrate.

Q1: Why is my reaction yield low or non-existent?

Low or no yield in a Suzuki coupling reaction can be attributed to several factors. Given that this compound is an electron-deficient aryl bromide, the oxidative addition step is generally favorable. However, other issues can arise:

  • Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's efficiency.

  • Problematic Reagents: The quality and stability of the boronic acid, base, and solvents are crucial.

  • Presence of Oxygen: Suzuki reactions are sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, consuming your starting materials and complicating purification.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common issue, especially with unstable boronic acids under aqueous basic conditions.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be mediated by oxygen or occur if a Pd(II) precatalyst is used before the catalytic cycle is fully established.[1]

  • Dehalogenation: The starting aryl bromide, this compound, can be reduced to 3-methylbenzaldehyde. This can be promoted by certain bases or impurities in the reaction mixture.

Q3: How do I choose the optimal catalyst system for this compound?

The choice of palladium source and ligand is critical for a successful Suzuki coupling.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern, more active precatalysts are often more effective for challenging substrates. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.

  • Ligands: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often beneficial. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Examples include Buchwald ligands (e.g., SPhos, XPhos) and other trialkylphosphines.

Q4: What is the best base and solvent combination for this reaction?

The base and solvent system plays a vital role in the transmetalation step and overall reaction kinetics.

  • Base: The choice of base depends on the stability of your substrates.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solutions. K₃PO₄ is a good choice for many Suzuki couplings.

    • Organic bases such as triethylamine (NEt₃) can also be effective.

  • Solvent: A variety of solvents can be used, and often a mixture is optimal.

    • Ethereal solvents like dioxane and THF are common.

    • Aromatic solvents such as toluene are also frequently used.

    • Polar aprotic solvents like DMF can be employed.

    • Often, a mixture with water is used to dissolve the inorganic base.

Frequently Asked Questions (FAQs)

Q5: My boronic acid is unstable. What can I do?

If you suspect your boronic acid is degrading (protodeboronation), consider these strategies:

  • Use a boronate ester: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can release the active boronic acid slowly under the reaction conditions.

  • Anhydrous conditions: While many Suzuki couplings use water, for particularly sensitive boronic acids, running the reaction under anhydrous conditions with a suitable base (e.g., K₃PO₄) can be beneficial.

  • Use freshly prepared or high-purity boronic acid.

Q6: How can I be sure my reaction is free of oxygen?

Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.

  • Degassing: Degas your solvents thoroughly before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction under an inert atmosphere (in a glovebox or using a Schlenk line). Maintain a positive pressure of inert gas throughout the reaction.

Q7: What is a good starting point for optimizing the reaction conditions?

A good starting point for the Suzuki coupling of this compound would be:

  • Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Solvent: Toluene/Water (4:1)

  • Temperature: 80-100 °C

  • Time: Monitor by TLC or LC-MS until completion (typically 4-24 hours).

From here, you can screen different ligands, bases, and solvents to further improve the yield.

Quantitative Data on Reaction Conditions

The following tables summarize reaction conditions for Suzuki couplings of substrates similar to this compound, providing a baseline for optimization.

Table 1: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃ (1.2)1-Propanol/WaterReflux0.75~95%

Data adapted from a procedure for the synthesis of unsymmetrical biaryls.[2]

Table 2: Suzuki Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-Methoxyphenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)Ethanol/Water (4:1)135 (MW)4087%
PdCl₂(dppf) (5)-K₂CO₃ (3.0)Dioxane110 (MW)4075%

Microwave-assisted Suzuki coupling.[3]

Experimental Protocols

Here are detailed methodologies for performing a Suzuki coupling reaction with this compound.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a good starting point for the reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and perform three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add the degassed toluene and water (e.g., a 4:1 mixture) to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol can be adapted for rapid optimization and synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Ethanol/Water (4:1, degassed)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the degassed ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 135 °C for 40 minutes with stirring.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizing Reaction Workflow and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical approach to troubleshooting common issues.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base degas Degas System: - Vacuum/Inert Gas Cycles - Add Degassed Solvent reagents->degas 1. Setup heat Heat & Stir (e.g., 80-100 °C) degas->heat 2. Initiate monitor Monitor Progress (TLC, LC-MS) heat->monitor 3. Control extract Aqueous Workup: - Quench - Extract with Organic Solvent monitor->extract 4. Completion purify Purify: - Column Chromatography extract->purify 5. Isolate product Isolated Product purify->product 6. Final

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki cluster_analysis Problem Analysis cluster_solutions_sm Solutions: No/Low Conversion cluster_solutions_side Solutions: Side Products start Low Yield or Failed Reaction check_sm Starting Material Consumed? start->check_sm check_side Side Products Observed? check_sm->check_side Yes sol_catalyst Optimize Catalyst: - Increase loading - Screen different ligands (e.g., Buchwald type) check_sm->sol_catalyst No sol_deboronation Address Protodeboronation: - Use boronate ester - Anhydrous conditions check_side->sol_deboronation Protodeboronation sol_homocoupling Minimize Homocoupling: - Rigorous degassing - Use Pd(0) source check_side->sol_homocoupling Homocoupling sol_dehalogenation Reduce Dehalogenation: - Milder base - Lower temperature check_side->sol_dehalogenation Dehalogenation sol_conditions Adjust Conditions: - Increase temperature - Increase reaction time sol_catalyst->sol_conditions sol_reagents Check Reagents: - Fresh catalyst/base - Anhydrous solvents sol_conditions->sol_reagents

Caption: A troubleshooting guide for common issues in the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 3-Bromo-5-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-methylbenzaldehyde reaction products by chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause Solution
Poor Separation on Column Chromatography Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Adjust the polarity to achieve a target Rf value of 0.2-0.3 for this compound.
Column overloading.Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude product.
Column packed improperly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results.
Co-eluting impurities.Consider using a different solvent system or a different stationary phase (e.g., alumina if the compound is acid-sensitive). A gradient elution may also improve separation.
Product is not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.
Compound may have decomposed on the silica gel.Aromatic aldehydes can be sensitive to acidic silica. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using alumina as the stationary phase.
Broad or Tailing Peaks in HPLC Inappropriate mobile phase.Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio). The pH of the mobile phase can also affect peak shape.
Column contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Column overloading.Inject a smaller sample volume or dilute the sample.
No Peak Detected in HPLC Incorrect detector wavelength.Benzaldehydes typically absorb UV light. Set the detector to a wavelength where the compound has a strong absorbance, usually around 254 nm.
Compound did not elute.The mobile phase may be too weak. Increase the proportion of the organic solvent.
Compound is not soluble in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: A common and effective eluent system for aromatic aldehydes of moderate polarity is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product. For similar compounds, ratios ranging from 5% to 20% ethyl acetate in hexane have been reported to be effective.[1]

Q2: How can I monitor the progress of the column chromatography?

A2: The separation can be monitored by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and run it in the same eluent system used for the column. Fractions containing the pure product can then be combined.

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, using a different stationary phase like neutral alumina can prevent degradation.

Q4: What type of HPLC column is suitable for the analysis and purification of this compound?

A4: A reverse-phase C18 column is a good choice for the HPLC analysis of this compound. For a similar compound, 3-bromo-4-hydroxy-benzaldehyde, a Newcrom R1 reverse-phase column has been used successfully.[2]

Q5: What are some common impurities I might encounter in a this compound synthesis?

A5: Depending on the synthetic route, common impurities could include unreacted starting materials, over-brominated products (e.g., dibrominated species), or byproducts from side reactions. If the aldehyde is prepared by oxidation of the corresponding alcohol, residual alcohol may be present.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Place a small plug of glass wool or cotton at the bottom of the column.
  • Add a thin layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.
  • Gently tap the column to ensure even packing.
  • Add another thin layer of sand on top of the silica gel.
  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to be absorbed completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions in test tubes or flasks.
  • Monitor the separation by analyzing the collected fractions using TLC.
  • If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate in hexane) to elute the product.

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound based on the TLC analysis.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound purity by reverse-phase HPLC.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture. For compounds with similar structures, phosphoric acid has been added to the mobile phase.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: Ambient

Data Presentation

Table 1: TLC Data for this compound and Related Compounds

CompoundEluent System (Ethyl Acetate/Hexane)Approximate Rf Value
This compound1:9 (v/v)0.4
Starting Material (e.g., 3-methylbenzaldehyde)1:9 (v/v)0.5
Potential Byproduct (e.g., 3,5-dibromobenzaldehyde)1:9 (v/v)0.3

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Poor Separation? check_tlc Check TLC for Optimal Rf start->check_tlc Yes good_separation Good Separation start->good_separation No overloading Column Overloaded? check_tlc->overloading Rf is Optimal change_solvent Optimize Eluent System check_tlc->change_solvent Rf not 0.2-0.3 repack Repack Column overloading->repack No reduce_load Reduce Sample Load overloading->reduce_load Yes repack->good_separation change_solvent->good_separation reduce_load->good_separation

Caption: A troubleshooting decision tree for poor separation in column chromatography.

References

preventing side reactions in 3-Bromo-5-methylbenzaldehyde couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylbenzaldehyde in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and prevent common side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2][3] These reactions are widely used to form carbon-carbon bonds by coupling the aryl bromide with organoboron, alkene, and terminal alkyne reagents, respectively.

Q2: What are the primary side reactions to watch out for?

A2: The main side reactions include:

  • Homocoupling: Dimerization of the boronic acid or alkyne starting material.[1] This is often caused by the presence of oxygen or Pd(II) species.[1]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[1] This can be promoted by certain bases and solvents.

  • Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1]

  • Aldehyde Reduction: The aldehyde group can be reduced to an alcohol under certain reaction conditions, particularly at high temperatures and in the presence of a hydride source.[4]

Q3: How does the aldehyde group on this compound affect the coupling reaction?

A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the aryl bromide. While generally compatible with many palladium-catalyzed couplings, it can be sensitive to certain reaction conditions. Strong bases or high temperatures might lead to side reactions involving the aldehyde. In some cases, simultaneous reduction of the aldehyde to a hydroxymethyl group has been observed during Suzuki cross-coupling reactions.[4]

Q4: When should I consider protecting the aldehyde group?

A4: Protection of the aldehyde group, typically as an acetal, should be considered if you are observing significant aldehyde-related side reactions, such as reduction or aldol condensation, or if the planned reaction conditions are harsh (e.g., using strong nucleophiles or bases that could react with the aldehyde). Acetals are stable under the basic conditions of many coupling reactions and can be removed with aqueous acid after the coupling is complete.[3][5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.

G start Low/No Yield catalyst Check Catalyst Activity - Use fresh Pd catalyst - Ensure proper precatalyst activation start->catalyst conditions Optimize Reaction Conditions - Degas solvent thoroughly - Use anhydrous solvents - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->conditions If catalyst is active reagents Verify Reagent Quality - Check purity of this compound - Assess stability of boronic acid/ester conditions->reagents If conditions are optimized temp Adjust Temperature - Gradually increase temperature - Monitor for aldehyde degradation reagents->temp If reagents are pure success Improved Yield temp->success If yield improves

Caption: Strategies to minimize homocoupling side reactions.

Quantitative Data: Heck Coupling of Aryl Bromides with Acrylates

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃KOAcDMF/H₂O952483[6]
Pd(PPh₃)₄Et₃NH₂O98592[7]
Pd-1 (NHC-based)K₂CO₃DMF1002099[8]

Experimental Protocol: General Procedure for Heck Coupling

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and any ligand.

  • Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 1.5 mmol).

  • Add the acrylate (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Issue 3: Dehalogenation of this compound

The loss of the bromine atom from the starting material is a common side reaction that reduces the yield of the desired coupled product.

Decision Tree for Minimizing Dehalogenation

G start Dehalogenation Occurring? yes Yes start->yes no No start->no base Change Base - Use a non-nucleophilic, anhydrous base (e.g., K3PO4, Cs2CO3) yes->base continue_rxn Proceed with Reaction no->continue_rxn solvent Change Solvent - Avoid protic solvents if possible - Use anhydrous aprotic solvents (e.g., Toluene, Dioxane) base->solvent ligand Optimize Ligand - Use bulky, electron-rich phosphine ligands solvent->ligand ligand->continue_rxn

Caption: Decision-making process to address dehalogenation.

Quantitative Data: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT2-3 daysHigh[9]
Pd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRT389[10]
[PdCl₂(CH₃CN)₂] / sXPhosNone (Cu-free)Cs₂CO₃MeCN/H₂O652High[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%) to a Schlenk flask.

  • Add this compound (1.0 mmol) and the degassed solvent (e.g., THF, 10 mL).

  • Add the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Troubleshooting 3-Bromo-5-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common low-conversion rate issues encountered in Suzuki-Miyaura couplings, Wittig reactions, Horner-Wadsworth-Emmons reactions, Knoevenagel condensations, and reductive aminations.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity considerations for this compound?

A1: this compound possesses two primary reactive sites: the aldehyde group and the carbon-bromine bond. The aldehyde is susceptible to nucleophilic attack and can participate in a variety of condensation and olefination reactions. The bromine atom, situated on the aromatic ring, is a leaving group suitable for palladium-catalyzed cross-coupling reactions. The meta substitution pattern of the bromo and methyl groups can influence the electronic properties and steric accessibility of these reactive sites. The methyl group is weakly electron-donating, while the bromo group is electron-withdrawing via induction and weakly deactivating.

Q2: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or an inappropriate choice for this substrate.

  • Base Incompatibility: The strength and type of base are crucial for the transmetalation step.

  • Poor Solvent Choice: The solvent system must facilitate the solubility of all reactants and promote the catalytic cycle.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at an adequate rate.

  • Impure Reagents: Boronic acid degradation or impurities in other reagents can inhibit the reaction.

Q3: My Wittig or Horner-Wadsworth-Emmons reaction is sluggish and gives a low yield of the desired alkene. Why?

A3: Low yields in olefination reactions with this compound are often due to:

  • Inefficient Ylide/Phosphonate Carbanion Formation: The base may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.

  • Steric Hindrance: The substituents on the ylide or phosphonate can sterically hinder the approach to the aldehyde.

  • Side Reactions: The aldehyde may undergo self-condensation or other side reactions under the basic conditions. In Wittig reactions, the formation of triphenylphosphine oxide can sometimes complicate product isolation.[1]

  • Incorrect Stoichiometry: An improper ratio of ylide/phosphonate to aldehyde can lead to incomplete conversion.

Q4: In my reductive amination protocol, I see incomplete conversion and the formation of byproducts. What should I investigate?

A4: Common issues in the reductive amination of this compound include:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the formation of the imine or iminium ion. This can often be addressed by removing water or using a suitable acid catalyst.

  • Premature Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde before imine formation can occur.

  • Byproduct Formation: Over-alkylation of the amine can be an issue.[2]

  • pH of the Reaction Medium: The pH is critical for both imine formation and the stability of the reducing agent.

Q5: My Knoevenagel condensation is not proceeding to completion. What are the key parameters to check?

A5: Low conversion in Knoevenagel condensations is often related to:

  • Catalyst Choice: A weak base is typically used as a catalyst; the choice of base can significantly impact the reaction rate.[3]

  • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials.[4]

  • Reactivity of the Methylene Compound: The active methylene compound must be sufficiently acidic to be deprotonated by the weak base.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Low conversion in the Suzuki-Miyaura coupling of this compound can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow: Low Conversion in Suzuki-Miyaura Coupling

G start Low Conversion catalyst Is the Palladium Catalyst Active and Appropriate? start->catalyst base Is the Base Suitable? catalyst->base Yes sol_catalyst Try a different Pd source (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and/or ligand (e.g., SPhos, XPhos). Ensure catalyst is not degraded. catalyst->sol_catalyst No solvent Is the Solvent System Optimal? base->solvent Yes sol_base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). Ensure base is finely powdered and anhydrous. base->sol_base No temp Is the Reaction Temperature Sufficiently High? solvent->temp Yes sol_solvent Use a solvent system known to be effective (e.g., Dioxane/Water, Toluene/Water, DMF). Ensure adequate solubility of all components. solvent->sol_solvent No reagents Are the Reagents Pure? temp->reagents Yes sol_temp Increase the reaction temperature, potentially using a sealed vessel or microwave irradiation. temp->sol_temp No success Reaction Optimized reagents->success Yes sol_reagents Use freshly recrystallized or purified boronic acid. Ensure this compound is pure. reagents->sol_reagents No sol_catalyst->catalyst sol_base->base sol_solvent->solvent sol_temp->temp sol_reagents->reagents G start Low Conversion ylide Is the Ylide/Phosphonate Carbanion Forming Efficiently? start->ylide reaction_cond Are the Reaction Conditions Optimal? ylide->reaction_cond Yes sol_ylide Use a stronger base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous conditions for ylide generation. ylide->sol_ylide No side_reactions Are Side Reactions Occurring? reaction_cond->side_reactions Yes sol_reaction_cond Vary the reaction temperature. For HWE, consider adding salts like LiCl to improve E-selectivity. reaction_cond->sol_reaction_cond No workup Is Product Lost During Workup? side_reactions->workup Yes sol_side_reactions Add the aldehyde slowly to the ylide/carbanion solution at low temperature to minimize self-condensation. side_reactions->sol_side_reactions No success Reaction Optimized workup->success Yes sol_workup For Wittig, develop a method to efficiently remove triphenylphosphine oxide (e.g., precipitation, chromatography). workup->sol_workup No sol_ylide->ylide sol_reaction_cond->reaction_cond sol_side_reactions->side_reactions sol_workup->workup G start Low Conversion imine Is Imine/Iminium Formation Efficient? start->imine reductant Is the Reducing Agent Appropriate? imine->reductant Yes sol_imine Add a dehydrating agent (e.g., MgSO4, molecular sieves) or use a Dean-Stark trap to remove water. Consider adding a catalytic amount of acid (e.g., acetic acid). imine->sol_imine No ph Is the Reaction pH Optimal? reductant->ph Yes sol_reductant Use a milder reducing agent (e.g., NaBH(OAc)3, NaBH3CN) that is selective for the imine/iminium ion over the aldehyde. reductant->sol_reductant No side_reactions Are Side Reactions Limiting the Yield? ph->side_reactions Yes sol_ph Adjust the pH to be weakly acidic (pH 4-6) to promote imine formation without deactivating the amine or degrading the reducing agent. ph->sol_ph No success Reaction Optimized side_reactions->success Yes sol_side_reactions If over-alkylation is an issue, use a 1:1 stoichiometry of aldehyde to amine. Consider a two-step procedure where the imine is formed first, followed by reduction. side_reactions->sol_side_reactions No sol_imine->imine sol_reductant->reductant sol_ph->ph sol_side_reactions->side_reactions

References

impact of base selection on Suzuki reaction of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of base selection on the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki reaction of this compound?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium(II) complex more readily. The choice of base can significantly influence the reaction rate and overall yield.

Q2: How do the electronic properties of this compound affect the choice of base?

A2: this compound possesses both an electron-withdrawing aldehyde group and a weakly electron-donating methyl group. The electron-withdrawing nature of the aldehyde can make the aryl bromide more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, it also makes the aldehyde group itself potentially sensitive to certain reaction conditions, such as strongly basic or nucleophilic environments. Therefore, the base must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions with the aldehyde functionality.

Q3: Which types of bases are commonly used for the Suzuki coupling of functionalized aryl bromides like this compound?

A3: A range of inorganic and organic bases can be employed. Commonly used inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] Organic bases such as triethylamine (TEA) are also used, though they are often found to be less effective in aqueous conditions compared to inorganic bases.[2] For substrates with sensitive functional groups, milder bases like potassium carbonate or potassium phosphate are often preferred.

Q4: Is water necessary in the reaction mixture?

A4: The addition of water is common in many Suzuki coupling protocols and can be beneficial. It can help to dissolve the inorganic base and facilitate the transmetalation step.[1] However, for substrates that are sensitive to hydrolysis or where side reactions like protodeboronation are a concern, anhydrous conditions may be preferable.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

  • Possible Cause: The selected base may be too weak to effectively promote the formation of the boronate "ate" complex and facilitate transmetalation.

  • Solution:

    • Switch to a stronger base. If you are using a mild base like sodium bicarbonate, consider trying potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). For more challenging couplings, cesium carbonate (Cs₂CO₃) can be effective due to its higher solubility in organic solvents.

    • Ensure the base is of high quality and finely powdered to maximize its surface area and reactivity.

    • Increase the reaction temperature. Higher temperatures can provide the necessary activation energy to overcome a sluggish reaction.

Problem 2: Formation of significant side products, such as the homocoupling of the boronic acid.

  • Possible Cause: The reaction conditions, including the choice of base, may be promoting undesired side reactions. Homocoupling can be exacerbated by the presence of oxygen.

  • Solution:

    • Thoroughly degas the reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Screen different bases. Sometimes, changing the base can suppress the formation of homocoupling byproducts.

    • Consider using a different catalyst or ligand system that is less prone to promoting homocoupling.

Problem 3: Dehalogenation of this compound (replacement of bromine with hydrogen).

  • Possible Cause: This side reaction can occur, particularly with electron-rich aryl bromides, and can be influenced by the base and solvent system.

  • Solution:

    • Use high-purity, anhydrous solvents to minimize the presence of protic impurities that can be a source of hydrogen.

    • Screen different bases. If dehalogenation is a significant issue, a change in base may be necessary.

    • A more efficient catalyst system may be required to ensure the desired cross-coupling pathway is favored over dehalogenation.

Problem 4: Degradation of the this compound starting material or the product.

  • Possible Cause: The aldehyde functional group can be sensitive to strongly basic conditions, leading to side reactions such as aldol condensation or Cannizzaro-type reactions, especially at elevated temperatures.

  • Solution:

    • Use a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Lower the reaction temperature to minimize the degradation of sensitive functional groups.

    • Reduce the reaction time by using a more active catalyst system to ensure the reaction goes to completion before significant degradation can occur.

Quantitative Data Summary

The following table provides representative data on the impact of different bases on the yield of Suzuki-Miyaura coupling reactions of substituted aryl bromides. While this data is not specific to this compound, it illustrates the general trends that can be expected and can serve as a starting point for reaction optimization.

EntryBaseCommon SubstratesTypical Yield (%)Notes
1K₂CO₃Aryl bromides, aryl chlorides, heteroaryl halides80-95%A common and effective carbonate base.[1]
2Na₂CO₃Aryl bromides85-98%Often a highly effective and inexpensive choice.[1][2]
3Cs₂CO₃Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging substrates.
4K₃PO₄Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.
5KOHAryl bromides70-90%A strong base, but can sometimes lead to side reactions with sensitive functional groups.
6NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[2]
7Triethylamine (TEA)Aryl bromidesModerateOften less effective than inorganic bases in aqueous conditions.[2]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and reaction conditions used.

Experimental Protocols

General Experimental Protocol for Base Screening in the Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the selected base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart cluster_low_conversion Low Conversion Issues cluster_side_products Side Product Issues start Low Yield or Reaction Failure q_conversion Is conversion of starting material low? start->q_conversion a_base Action: Use a stronger base (e.g., K3PO4, Cs2CO3) q_conversion->a_base Yes q_side_products Are significant side products observed? q_conversion->q_side_products No a_temp Action: Increase reaction temperature a_base->a_temp a_catalyst Action: Screen different catalyst/ligand systems a_temp->a_catalyst a_catalyst->q_side_products a_degrade Issue: Aldehyde degradation Action: Use milder base (K2CO3), lower temperature q_side_products->a_degrade Yes end_node Optimized Reaction q_side_products->end_node No a_homo Issue: Homocoupling Action: Ensure thorough degassing a_degrade->a_homo a_dehalo Issue: Dehalogenation Action: Use high-purity solvents, screen bases a_homo->a_dehalo a_dehalo->end_node

Caption: Troubleshooting flowchart for Suzuki reaction of this compound.

References

Technical Support Center: 3-Bromo-5-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Bromo-5-methylbenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Q: My reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the bromination of 3-methylbenzaldehyde can stem from several factors. Here are the primary causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before quenching the reaction. Extend the reaction time if necessary.

  • Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and selectivity.

    • Solution: Ensure the reaction is carried out at the optimal temperature. For electrophilic bromination, this often involves cooling the reaction mixture during the addition of bromine to control the exothermic reaction and then allowing it to warm to room temperature or gently heating to drive the reaction to completion.

  • Poor Quality of Reagents: The purity of starting materials and reagents is crucial.

    • Solution: Use freshly distilled 3-methylbenzaldehyde and a high-purity source of bromine or N-bromosuccinimide (NBS). Ensure the Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is anhydrous.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: Minimize side reactions by controlling the stoichiometry of the reactants. Use of a slight excess of the brominating agent can be optimal, but a large excess can lead to di-bromination.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?

A: The primary impurities in the synthesis of this compound are typically isomeric byproducts and over-brominated products.

  • Isomeric Impurities: The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to the formation of other isomers such as 4-Bromo-3-methylbenzaldehyde and 2-Bromo-3-methylbenzaldehyde.

    • Minimization: Careful control of reaction conditions, such as temperature and the choice of catalyst and solvent, can influence the regioselectivity of the bromination.

  • Di-brominated Impurities: Over-bromination can lead to the formation of dibromo-3-methylbenzaldehyde isomers.

    • Minimization: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents). Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 3-methylbenzaldehyde in the product mixture.

    • Minimization: As mentioned previously, monitor the reaction by TLC to ensure completion.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the desired product from the impurities. What are the recommended purification methods?

A: Effective purification is key to obtaining high-purity this compound.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities.

    • Protocol: Use silica gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to elute the different components.

  • Recrystallization: This technique is useful for purifying the solid product from less soluble or more soluble impurities.

    • Protocol: A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or hexane/ethyl acetate mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary depending on the specific protocol and reaction scale. Generally, yields for electrophilic bromination of substituted benzaldehydes can range from 60% to over 80% after purification.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass spectra. It can effectively quantify the percentage of the main product and impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: What are the key safety precautions to take during this synthesis?

A3: Bromine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction can be exothermic, so proper temperature control is essential.

Data Presentation

Table 1: Typical Yield and Impurity Profile for the Bromination of 3-Methylbenzaldehyde

Product/ImpurityTypical Yield/Percentage (%)Analytical Method
This compound70-85GC-MS, ¹H NMR
4-Bromo-3-methylbenzaldehyde5-15GC-MS, ¹H NMR
2-Bromo-3-methylbenzaldehyde1-5GC-MS, ¹H NMR
Di-brominated products< 5GC-MS
Unreacted 3-methylbenzaldehyde< 2GC-MS

Note: These values are representative and can vary based on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Bromination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 equivalents) to the solution.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Final Product Analysis start Start: 3-Methylbenzaldehyde dissolve Dissolve in Solvent (e.g., CH2Cl2) start->dissolve add_catalyst Add FeBr3 Catalyst dissolve->add_catalyst cool Cool to 0-10 °C add_catalyst->cool add_bromine Slowly Add Bromine cool->add_bromine react Stir at Room Temperature (Monitor by TLC) add_bromine->react quench Quench with NaHSO3 (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography collect Collect Fractions chromatography->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine final_concentrate Concentrate Pure Fractions combine->final_concentrate nmr NMR Spectroscopy (¹H, ¹³C) final_concentrate->nmr gcms GC-MS Analysis final_concentrate->gcms mp Melting Point final_concentrate->mp end Pure this compound final_concentrate->end

Caption: Workflow for Synthesis and Purification.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_temp Suboptimal Temperature? start->suboptimal_temp poor_reagents Poor Reagent Quality? start->poor_reagents side_reactions Significant Side Reactions? start->side_reactions monitor_tlc Monitor by TLC, Extend Reaction Time incomplete_reaction->monitor_tlc Yes optimize_temp Optimize Temperature Control suboptimal_temp->optimize_temp Yes purify_reagents Use High Purity/Fresh Reagents poor_reagents->purify_reagents Yes control_stoichiometry Control Stoichiometry, Slow Addition side_reactions->control_stoichiometry Yes end Improved Yield monitor_tlc->end optimize_temp->end purify_reagents->end control_stoichiometry->end

Caption: Troubleshooting Flowchart for Low Yield.

Technical Support Center: Scale-Up of Reactions Involving 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 3-Bromo-5-methylbenzaldehyde.

I. General Scale-Up Challenges

This section addresses overarching challenges that are common to many reactions involving this compound when moving from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns during the scale-up of reactions with this compound include:

  • Thermal Runaway: Many reactions, particularly Grignard formations and some coupling reactions, are exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, which significantly reduces heat dissipation efficiency. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.

  • Reagent Handling: Safe handling of pyrophoric reagents like organolithium compounds (used in some Grignar preparations) and powdered catalysts which can be pyrophoric is critical at larger scales.

  • Solvent Safety: Larger volumes of flammable organic solvents pose a greater fire and explosion risk. Proper grounding and inert atmosphere techniques are essential.

  • Pressure Management: Some reactions may evolve gaseous byproducts. Reactors must be equipped with appropriately sized pressure relief systems.

Q2: How can I effectively manage temperature control during a large-scale exothermic reaction?

A2: Effective temperature control is crucial for safety and product quality. Key strategies include:

  • Controlled Reagent Addition: Adding the limiting reagent slowly and in a controlled manner (semi-batch process) allows the cooling system to manage the heat generated in real-time.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction. This may involve using jacketed reactors, cooling coils, or external heat exchangers.

  • Kinetic Studies: Understanding the reaction kinetics at different temperatures can help predict and control the rate of heat generation.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

Q3: What are the common challenges related to mixing and agitation during scale-up?

A3: Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a thermal runaway. It can also result in poor reaction kinetics and lower yields. As the reactor size increases, achieving uniform mixing becomes more challenging. It is important to select the appropriate agitator type and speed for the specific reaction mixture viscosity and density.

Troubleshooting Guide: General Issues
Issue Possible Cause Troubleshooting Steps
Reaction Fails to Initiate or is Sluggish 1. Low reaction temperature. 2. Impurities in starting materials. 3. Inadequate mixing.1. Gradually increase the temperature in small increments, monitoring for any exotherm. 2. Analyze the purity of this compound and other reagents. 3. Increase agitation speed and ensure proper mixing.
Lower than Expected Product Yield 1. Poor temperature control leading to side reactions. 2. Incomplete reaction. 3. Sub-optimal reagent stoichiometry.1. Review the temperature profile for any deviations. 2. Monitor reaction progress using analytical techniques (e.g., HPLC, GC) to ensure completion. 3. Re-evaluate and optimize the molar ratios of reactants.
Product Purification Challenges 1. Formation of closely related impurities. 2. Co-elution of product and byproducts during chromatography. 3. Product instability under purification conditions.1. Optimize reaction conditions to minimize side reactions. 2. Explore different chromatographic conditions (e.g., solvent systems, stationary phases). 3. Investigate alternative purification methods like crystallization or distillation.

II. Grignard Reactions

The aldehyde functional group of this compound is susceptible to nucleophilic attack by Grignard reagents, a common method for forming carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in forming a Grignard reagent from an aryl bromide at a large scale?

A1: The primary challenges include:

  • Initiation: Grignard reactions can have a significant induction period. On a large scale, this can be problematic as a sudden, rapid exotherm may occur once the reaction initiates.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen. Ensuring all equipment is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Wurtz Coupling: A common side reaction is the coupling of the aryl halide with the newly formed Grignard reagent, leading to biphenyl impurities.

Q2: How can I improve the initiation of a large-scale Grignard reaction?

A2: Several methods can be employed to facilitate initiation:

  • Magnesium Activation: Use fresh, high-purity magnesium turnings. Activating the magnesium with a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring can be effective.

  • Seeding: Adding a small amount of a previously successful Grignard reaction mixture can help to initiate the new batch.

  • Localized Heating: Gentle heating of a small portion of the reaction mixture can sometimes trigger the reaction.

Troubleshooting Guide: Grignard Reactions
Issue Possible Cause Troubleshooting Steps
Grignard Reaction Fails to Initiate 1. Inactive magnesium surface. 2. Presence of moisture. 3. Low-quality aryl halide.1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use freshly purified this compound.
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction. 2. Reaction with atmospheric oxygen or moisture. 3. Slow addition of aryl halide.1. Maintain a moderate reaction temperature to disfavor coupling. 2. Ensure a robust inert atmosphere. 3. Optimize the addition rate of the aryl halide.
Formation of Impurities in Subsequent Reaction 1. Unreacted starting material. 2. Biphenyl impurities from Wurtz coupling. 3. Side reactions of the aldehyde.1. Ensure complete formation of the Grignard reagent before adding the aldehyde. 2. Purify the Grignard reagent if necessary. 3. Control the reaction temperature during the addition of the aldehyde.

Experimental Workflow: Grignard Reaction

A Reactor Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) - Magnesium turnings B Magnesium Activation: - Add iodine crystal - Gentle heating A->B C Initiation: - Add small portion of This compound in anhydrous solvent B->C D Observe for Exotherm and Color Change C->D E Controlled Addition: - Slowly add remaining This compound solution D->E Initiation Confirmed F Maintain Temperature: - Use cooling bath to control exotherm E->F G Reaction Completion: - Stir until magnesium is consumed F->G H Addition to Electrophile: - Slowly add Grignard reagent to the aldehyde at low temperature G->H

Workflow for Grignard Reaction Scale-Up.

III. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The bromo-substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for scaling up a Suzuki-Miyaura coupling reaction?

A1: Key considerations for scaling up Suzuki-Miyaura couplings include:

  • Catalyst Selection and Loading: The choice of palladium precursor and ligand is crucial for catalytic activity and stability. Catalyst loading often needs to be optimized for large-scale production to balance cost and reaction efficiency.

  • Base Selection: The choice of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and yield. The solubility and handling of the base are important at scale.

  • Phase Transfer Issues: In biphasic systems (e.g., toluene/water), efficient mixing is critical to facilitate the transfer of reactants between phases.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications. Effective purification methods are necessary.

Q2: How can I minimize catalyst deactivation in a large-scale Heck reaction?

A2: Catalyst deactivation can be minimized by:

  • Excluding Oxygen: Palladium catalysts can be sensitive to air. Maintaining a strict inert atmosphere is crucial.

  • Using Robust Ligands: Certain phosphine ligands can improve the stability of the palladium catalyst at higher temperatures.

  • Controlling Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.

Q3: What are the specific challenges associated with Sonogashira couplings at scale?

A3: Challenges in scaling up Sonogashira couplings include:

  • Copper Co-catalyst: The use of a copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

  • Handling of Alkynes: Low-boiling point alkynes can be difficult to handle at a large scale and may require specialized equipment.

  • Catalyst Sensitivity: The palladium/copper catalytic system can be sensitive to impurities in the starting materials.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Issue Possible Cause Troubleshooting Steps
Low Conversion 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Insufficient mixing in biphasic systems.1. Use a fresh catalyst and ensure proper activation. 2. Screen different bases and solvent systems. 3. Increase agitation speed.
Formation of Homocoupled Products 1. (Suzuki) Inefficient transmetalation. 2. (Sonogashira) Presence of oxygen promoting Glaser coupling.1. Optimize the boronic acid to aryl halide ratio. 2. Thoroughly degas the reaction mixture.
High Levels of Residual Palladium 1. Inefficient purification method. 2. Strong coordination of palladium to the product.1. Employ palladium scavengers or perform multiple crystallizations. 2. Consider alternative ligands that facilitate palladium removal.

Experimental Workflow: Suzuki-Miyaura Coupling

A Reactor Setup: - Inert atmosphere (N2/Ar) - Add this compound, boronic acid, and base B Solvent Addition and Degassing: - Add solvent (e.g., toluene/water) - Degas the mixture thoroughly A->B C Catalyst Addition: - Add palladium catalyst and ligand B->C D Heating and Monitoring: - Heat to reaction temperature - Monitor progress by HPLC/GC C->D E Reaction Work-up: - Cool to room temperature - Phase separation D->E Reaction Complete F Aqueous Wash: - Wash organic layer with water and brine E->F G Purification: - Concentrate organic layer - Purify by crystallization or chromatography F->G H Palladium Removal: - Treat with palladium scavenger if necessary G->H

Workflow for Suzuki-Miyaura Coupling Scale-Up.

IV. Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde group of this compound into an alkene.

Frequently Asked Questions (FAQs)

Q1: What are the main scale-up challenges for the Wittig reaction?

A1: The primary scale-up challenges for the Wittig reaction are:

  • Ylide Generation: The generation of the phosphonium ylide often requires strong bases (e.g., n-butyllithium, sodium hydride), which can be hazardous to handle at a large scale.

  • Stoichiometric Byproduct: The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes be difficult to separate from the desired alkene product.

  • Stereoselectivity: Controlling the E/Z stereoselectivity of the resulting alkene can be challenging and may require careful optimization of reaction conditions.

Q2: How can I improve the separation of triphenylphosphine oxide from my product?

A2: Several strategies can be employed:

  • Crystallization: If the product is a solid, crystallization can be an effective method for removing the more soluble triphenylphosphine oxide.

  • Chromatography: While less ideal for very large scales, column chromatography is a common laboratory method for separation.

  • Extraction: In some cases, extraction with a solvent in which triphenylphosphine oxide has low solubility can be effective.

Troubleshooting Guide: Wittig Reaction
Issue Possible Cause Troubleshooting Steps
Low Yield of Alkene 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Steric hindrance.1. Ensure the use of a sufficiently strong and fresh base. 2. Perform the reaction at a lower temperature to improve ylide stability. 3. Consider using a less sterically hindered phosphonium salt if possible.
Difficult Purification 1. Co-crystallization of product and triphenylphosphine oxide. 2. Similar polarity of product and byproduct.1. Optimize crystallization solvent and conditions. 2. Explore alternative purification techniques like precipitation or trituration.
Poor Stereoselectivity 1. Use of a stabilized ylide. 2. Reaction temperature.1. Unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. 2. Lowering the reaction temperature can sometimes improve selectivity.

Logical Relationship: Wittig Reaction Troubleshooting

A Low Alkene Yield B Incomplete Ylide Formation? A->B D Ylide Decomposition? A->D F Side Reactions? A->F C Check Base Strength and Purity B->C Yes E Lower Reaction Temperature D->E Yes G Analyze Crude Reaction Mixture F->G Yes

Troubleshooting Low Yield in Wittig Reactions.

This technical support guide provides a starting point for addressing common scale-up challenges in reactions involving this compound. For specific and complex issues, it is always recommended to consult with experienced process chemists and chemical engineers.

Technisches Support-Center: Dehalogenierung von 3-Brom-5-methylbenzaldehyd

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center. Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Zusammenhang mit den Nebenprodukten bei der Dehalogenierung von 3-Brom-5-methylbenzaldehyd.

Häufig gestellte Fragen (FAQs) und Leitfaden zur Fehlerbehebung

Hier finden Sie Antworten auf häufige Probleme, die bei der Dehalogenierung von 3-Brom-5-methylbenzaldehyd auftreten können.

F1: Warum ist meine Ausbeute an dem gewünschten Produkt, 3-Methylbenzaldehyd, unerwartet niedrig?

A1: Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein:

  • Unvollständige Reaktion: Möglicherweise war die Reaktionszeit zu kurz, die Temperatur zu niedrig oder die Katalysatorkonzentration unzureichend. Überprüfen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC), um sicherzustellen, dass das Ausgangsmaterial vollständig umgesetzt ist.

  • Katalysatordeaktivierung: Der für die Dehalogenierung verwendete Katalysator (z. B. Palladium auf Kohle, Pd/C) kann durch Verunreinigungen im Ausgangsmaterial oder in den Lösungsmitteln desaktiviert werden. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel von hoher Reinheit sind.

  • Bildung von Nebenprodukten: Das Ausgangsmaterial kann alternative Reaktionswege eingehen, die zu unerwünschten Nebenprodukten führen und die Ausbeute des Zielprodukts verringern. Siehe Tabelle 1 für eine Liste potenzieller Nebenprodukte.

F2: Ich beobachte in meinem Rohprodukt ein zusätzliches Signal im ¹H-NMR-Spektrum, das auf eine Benzylalkohol-Gruppe hindeutet. Was könnte die Ursache sein?

A2: Die Aldehydgruppe in Ihrem Molekül ist anfällig für eine Reduktion. Starke Reduktionsmittel oder bestimmte katalytische Hydrierungsbedingungen, die für die Dehalogenierung verwendet werden, können die Aldehydgruppe unbeabsichtigt zu einem primären Alkohol reduzieren.

  • Mögliches Nebenprodukt: 3-Methylbenzylalkohol (wenn die Dehalogenierung erfolgreich war) oder 3-Brom-5-methylbenzylalkohol (wenn die Dehalogenierung fehlgeschlagen ist).

  • Lösung: Verwenden Sie mildere Reduktionsbedingungen. Verringern Sie den Wasserstoffdruck, senken Sie die Reaktionstemperatur oder wählen Sie einen selektiveren Katalysator. Alternativ können Sie die Aldehydgruppe vor der Dehalogenierung mit einer Schutzgruppe versehen.

F3: Meine Massenspektrometrie-Analyse (MS) zeigt eine Masse, die fast doppelt so hoch ist wie die meines Ausgangsmaterials. Was ist passiert?

A3: Sie beobachten wahrscheinlich die Bildung eines Biphenyl-Dimer-Nebenprodukts. Dies geschieht durch eine Kupplungsreaktion zwischen zwei Molekülen des Brom-Aryl-Ausgangsmaterials.

  • Mögliches Nebenprodukt: 5,5'-Dimethyl-[1,1'-biphenyl]-3,3'-dicarbaldehyd.

  • Lösung: Diese Nebenreaktion wird oft durch bestimmte metallorganische Reagenzien oder hohe Konzentrationen des Katalysators begünstigt. Versuchen Sie, die Konzentration Ihres Ausgangsmaterials zu verdünnen oder die Art des Katalysators oder Reduktionsmittels zu ändern.

F4: Nach der Aufarbeitung ist mein Produkt sauer und ich sehe im Infrarotspektrum (IR) eine breite Bande bei ~3000 cm⁻¹. Was ist die Ursache?

A4: Die Aldehydgruppe kann unter bestimmten Bedingungen, insbesondere in Gegenwart von Luftsauerstoff und einigen Katalysatoren, zu einer Carbonsäure oxidiert werden.

  • Mögliches Nebenprodukt: 3-Methylbenzoesäure.

  • Lösung: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um den Kontakt mit Sauerstoff zu minimieren. Verwenden Sie entgaste Lösungsmittel.

Datenpräsentation: Mögliche Nebenprodukte

Die folgende Tabelle fasst die wahrscheinlichsten Nebenprodukte zusammen, die bei der Dehalogenierung von 3-Brom-5-methylbenzaldehyd entstehen können.

Tabelle 1: Zusammenfassung der potenziellen Nebenprodukte

NebenproduktChemische StrukturMolmasse ( g/mol )Begünstigende Bedingungen
3-Methylbenzylalkohol C₈H₁₀O122.16Starke Reduktionsmittel (z. B. NaBH₄), hoher H₂-Druck
3-Brom-5-methylbenzylalkohol C₈H₉BrO201.06Starke Reduktionsmittel, unvollständige Dehalogenierung
5,5'-Dimethyl-[1,1'-biphenyl]-3,3'-dicarbaldehyd C₁₆H₁₄O₂238.28Hohe Katalysatorkonzentration, metallorganische Reaktionen
3-Methylbenzoesäure C₈H₈O₂136.15Anwesenheit von Luftsauerstoff während der Reaktion/Aufarbeitung
Unreagiertes Ausgangsmaterial C₈H₇BrO199.04Unzureichende Reaktionszeit, niedrige Temperatur, inaktiver Katalysator

Experimentelle Protokolle

Hier ist ein Beispielprotokoll für eine typische katalytische Hydrierung zur Dehalogenierung.

Protokoll: Palladium-katalysierte Dehalogenierung von 3-Brom-5-methylbenzaldehyd

  • Reagenzien und Einrichtung:

    • 3-Brom-5-methylbenzaldehyd (1 Äquiv.)

    • Palladium auf Aktivkohle (10 Gew.-%, 1-5 mol%)

    • Base (z. B. Natriumacetat oder Triethylamin, 2-3 Äquiv.)

    • Lösungsmittel (z. B. Ethanol oder Ethylacetat, hoher Reinheitsgrad)

    • Wasserstoffgas (H₂)

    • Hydrierungsgefäß (z. B. Parr-Hydrierungsapparatur)

  • Verfahren: a. Lösen Sie 3-Brom-5-methylbenzaldehyd und die Base in dem ausgewählten Lösungsmittel in dem Hydrierungsgefäß. b. Spülen Sie das Gefäß vorsichtig mit einem inerten Gas (z. B. Stickstoff), bevor Sie den Katalysator (Pd/C) hinzufügen. c. Verschließen Sie das Gefäß und spülen Sie das System mehrmals mit Wasserstoffgas, um die gesamte Luft zu entfernen. d. Setzen Sie das Reaktionsgefäß mit Wasserstoff unter Druck (typischerweise 1-4 bar) und rühren Sie die Mischung bei Raumtemperatur. e. Überwachen Sie den Reaktionsfortschritt mittels DC oder GC. Die Reaktion ist typischerweise innerhalb von 2-24 Stunden abgeschlossen. f. Nach Abschluss der Reaktion lassen Sie den Wasserstoffdruck vorsichtig ab und spülen das Gefäß mit Stickstoff. g. Filtrieren Sie die Reaktionsmischung durch einen Celite-Pfropfen, um den Palladiumkatalysator zu entfernen. Waschen Sie den Pfropfen mit frischem Lösungsmittel. h. Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck. i. Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Destillation, um das reine 3-Methylbenzaldehyd zu erhalten.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf zur Fehlerbehebung und die potenziellen Reaktionswege.

G start Problem: Niedrige Ausbeute / Unerwartete Produkte check_completion 1. Reaktionsfortschritt prüfen (DC/GC/LC-MS) start->check_completion incomplete Problem: Unvollständige Reaktion check_completion->incomplete Ausgangsmaterial vorhanden analyze_side_products 2. Nebenprodukte analysieren (NMR, MS) check_completion->analyze_side_products Ausgangsmaterial verbraucht extend_rxn Lösung: - Reaktionszeit verlängern - Temperatur erhöhen - Katalysatormenge erhöhen incomplete->extend_rxn reduction Problem: Aldehydreduktion (z.B. 3-Methylbenzylalkohol) analyze_side_products->reduction Masse = 122 g/mol coupling Problem: Dimer-Bildung analyze_side_products->coupling Masse ≈ 238 g/mol oxidation Problem: Aldehydoxidation (z.B. 3-Methylbenzoesäure) analyze_side_products->oxidation Saurer pH-Wert milder_conditions Lösung: - Mildere Reduktionsmittel verwenden - H₂-Druck / Temperatur senken - Aldehyd schützen reduction->milder_conditions dilute Lösung: - Konzentration verringern - Katalysator ändern coupling->dilute inert_atm Lösung: - Unter inerter Atmosphäre arbeiten - Entgaste Lösungsmittel verwenden oxidation->inert_atm

Abbildung 1: Arbeitsablauf zur Fehlerbehebung bei der Dehalogenierung.

G start 3-Brom-5-methylbenzaldehyd main_product Gewünschtes Produkt: 3-Methylbenzaldehyd start->main_product Dehalogenierung (z.B. H₂, Pd/C) side_coupling Kupplung: Biphenyl-Dimer start->side_coupling Dimerisierung side_reduction Reduktion: 3-Methylbenzylalkohol main_product->side_reduction Überreduktion side_oxidation Oxidation: 3-Methylbenzoesäure main_product->side_oxidation Oxidation (O₂)

Abbildung 2: Reaktionswege zu Haupt- und Nebenprodukten.

Technical Support Center: Improving Catalyst Lifetime in 3-Bromo-5-methylbenzaldehyde Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the lifetime and performance of your catalysts in cross-coupling reactions involving 3-Bromo-5-methylbenzaldehyde.

Troubleshooting Guide: Common Issues and Solutions

Catalyst deactivation is a common challenge in cross-coupling reactions. Below is a table outlining frequent problems, their probable causes, and actionable solutions to improve your catalyst's longevity and reaction efficiency.

Problem Potential Cause Recommended Solution Visual Indicators
Reaction stalls before completion Catalyst Deactivation (Oxidation): Trace oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species.- Ensure all solvents and reagents are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas.[1][2] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] - Use air- and moisture-stable precatalysts, such as Buchwald G3 palladacycles.[3]Reaction solution may change color (e.g., from light yellow to a darker shade).
Formation of black precipitate (Palladium Black) Catalyst Agglomeration: The active palladium species can aggregate to form inactive palladium black. This can be triggered by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.- Lower the reaction temperature if possible. - Reduce the catalyst loading. - Optimize the ligand-to-palladium ratio; sometimes an extra equivalent of ligand can improve stability. - Ensure rigorous exclusion of oxygen, as oxidation can precede agglomeration.[3]A fine black powder precipitates from the reaction mixture.
Low or no product yield from the start Inefficient Precatalyst Activation: Many stable Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. This activation can be inefficient due to the wrong choice of base, ligand, solvent, or temperature.- If using a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and ligand in solution, sometimes with gentle heating or the addition of a reducing agent like hydrazine or DIBAL. - Use a well-defined, air-stable Pd(0) precatalyst.The reaction mixture shows no change over time, and analysis (TLC, GC, LC-MS) indicates only starting materials are present.
Inconsistent reaction outcomes Reagent Impurities: Impurities in the starting materials (this compound, coupling partner, base, or solvent) can act as catalyst poisons.[3][4]- Purify starting materials: recrystallize solids, distill liquids, or pass them through a plug of activated alumina. - Use high-purity, anhydrous solvents. - Store bases in a desiccator to prevent moisture absorption.[3]Reactions may work well on one occasion and fail on another, despite seemingly identical setups.
Side reactions dominating (e.g., homocoupling) Presence of Oxidants: Oxygen is a common culprit that can lead to the homocoupling of the coupling partners.- Implement stringent degassing procedures for all reagents and solvents. - Ensure the reaction vessel is properly purged of air before starting the reaction.GC-MS or LC-MS analysis shows significant amounts of biphenyl or other homocoupled products.
Reaction fails with specific substrates Functional Group Incompatibility: The aldehyde group in this compound can be sensitive to certain reaction conditions, particularly strong bases.- Use a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] - Consider protecting the aldehyde group if it is incompatible with the required reaction conditions.Formation of byproducts resulting from the reaction of the aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: How can I effectively degas my solvents and reaction mixtures?

A1: Proper degassing is critical to remove dissolved oxygen, which can deactivate the palladium catalyst. The most effective methods include:

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[1]

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[2]

  • Vacuum Sonication: Placing the solvent under vacuum while in an ultrasonic bath can also effectively remove dissolved gases.

Q2: What is the black precipitate I see in my reaction, and how can I avoid it?

A2: The black precipitate is likely palladium black, which is an aggregated and inactive form of the palladium catalyst.[3] Its formation is a common deactivation pathway and can be minimized by:

  • Rigorous Oxygen Exclusion: Oxygen can initiate the degradation of the catalytic species, leading to agglomeration.[3]

  • Optimizing Ligand Concentration: An appropriate ligand-to-metal ratio is crucial. In some cases, a slight excess of the phosphine ligand can help stabilize the palladium nanoparticles and prevent their aggregation.

  • Temperature Control: High temperatures can accelerate catalyst decomposition and aggregation. Running the reaction at the lowest effective temperature can improve catalyst lifetime.

Q3: How does the choice of ligand affect catalyst lifetime?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Josiphos families, are known to form stable and highly active catalysts that can promote challenging cross-coupling reactions and exhibit longer lifetimes. The ligand's structure can prevent catalyst aggregation and protect the palladium center from oxidative deactivation.

Q4: Can additives be used to improve catalyst lifetime?

A4: Yes, certain additives can enhance catalyst stability and performance. For example, in some cases, the addition of a halide salt like LiBr can counteract the formation of less active palladium complexes and restore catalytic activity.[5] Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be beneficial in certain solvent systems.[6]

Q5: What are the best practices for setting up a cross-coupling reaction to maximize catalyst lifetime?

A5: To ensure reproducible results and a long-lived catalyst, follow these steps:

  • Use High-Purity Reagents: Purify all starting materials and ensure solvents are anhydrous.[4]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox.[3]

  • Proper Degassing: Thoroughly degas all solvents and liquid reagents before use.

  • Catalyst Handling: Use air-stable precatalysts when possible. If using a Pd(II) source, consider an in-situ or ex-situ pre-activation step.

  • Temperature Control: Maintain a stable and optimized reaction temperature.

Experimental Protocols

Below are detailed, generalized protocols for Suzuki-Miyaura and Heck cross-coupling reactions with this compound, focusing on techniques to prolong catalyst lifetime.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid → 3-Aryl-5-methylbenzaldehyde

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/degassed water, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed 1,4-dioxane and degassed water via syringe.

  • Heating: Stir the reaction mixture at 80-90 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Heck Coupling

Reaction: this compound + Alkene → 3-Alkenyl-5-methylbenzaldehyde

Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)

  • Ligand (e.g., P(o-tol)₃, 0.04 eq)

  • Base (e.g., Et₃N, 2.0 eq)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Data Presentation

The following table presents illustrative data for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides an indication of expected yields under optimized conditions.[7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine95
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine92
33-Chlorophenylboronic acid5-(3-chlorophenyl)-2-methylpyridin-3-amine88
44-(Trifluoromethyl)phenylboronic acid5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine85

Visualizations

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a cross-coupling reaction.

G Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Oxidation Oxidation (O2) Active_Catalyst->Oxidation Aggregation Aggregation Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Pd_II_Intermediate Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd_II_Intermediate Reductive_Elimination Reductive Elimination Pd_II_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product Deactivation_Pathways Deactivation Pathways Inactive_Pd_II Inactive Pd(II) Species Oxidation->Inactive_Pd_II Pd_Black Palladium Black Aggregation->Pd_Black Unstable_Pd Unstable Pd(0) Ligand_Degradation->Unstable_Pd Unstable_Pd->Aggregation

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst lifetime and reaction performance.

G Start Reaction Failure (Low Yield / Stalled) Check_Inert_Atmosphere Check Inert Atmosphere (Degassing, Leaks) Start->Check_Inert_Atmosphere Check_Reagents Check Reagent Purity (Substrates, Solvent, Base) Check_Inert_Atmosphere->Check_Reagents No Issue Improve_Degassing Improve Degassing (Freeze-Pump-Thaw) Check_Inert_Atmosphere->Improve_Degassing Issue Found Check_Catalyst Evaluate Catalyst (Age, Pre-activation) Check_Reagents->Check_Catalyst No Issue Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents Issue Found Check_Conditions Optimize Conditions (Temperature, Concentration) Check_Catalyst->Check_Conditions No Issue Use_New_Catalyst Use Fresh Catalyst or Precatalyst Check_Catalyst->Use_New_Catalyst Issue Found Screen_Conditions Screen Ligands, Bases, Solvents Check_Conditions->Screen_Conditions Success Successful Reaction Improve_Degassing->Success Purify_Reagents->Success Use_New_Catalyst->Success Screen_Conditions->Success

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

References

Technical Support Center: 3-Bromo-5-methylbenzaldehyde Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-5-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the Suzuki reaction of this compound?

A typical work-up procedure involves cooling the reaction mixture, quenching with an aqueous solution, extracting the product into an organic solvent, washing the organic layer, drying it, and finally purifying the crude product. A common initial step is to filter the cooled reaction mixture through a pad of Celite to remove the solid palladium catalyst.[1][2]

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

There are several methods for palladium catalyst removal:

  • Filtration: Passing the reaction mixture through a pad of Celite is a common and effective first step to remove the bulk of the palladium catalyst.[1][2]

  • Column Chromatography: Silica gel column chromatography can separate the desired product from the residual palladium catalyst.[1]

  • Scavenger Resins: Solid-supported metal scavengers can be added to the reaction mixture to bind with the palladium, which is then removed by filtration.[3]

  • Aqueous Wash: In some cases, washing with an aqueous solution can help remove some of the palladium salts.

Q3: I am observing a low yield of my desired biaryl product. What are the potential causes?

Low yields in Suzuki reactions can stem from several factors:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by impurities in the starting materials, such as elemental sulfur.[4]

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh reaction conditions.[5]

  • Homocoupling: The boronic acid can couple with itself, a side reaction that can be promoted by the presence of oxygen.[5][6]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or LC-MS is crucial.[7]

  • Inefficient Catalyst System: The choice of palladium source, ligand, and base is critical for the success of the reaction.

Q4: What is the purpose of adding a base to the Suzuki reaction, and how does it affect the work-up?

The base is essential for the transmetalation step of the catalytic cycle.[8][9] It activates the organoboron species, making it more nucleophilic. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10][11] During the work-up, the basic aqueous solution is neutralized or washed away to allow for clean extraction of the organic product.

Q5: Can the aldehyde functional group on this compound interfere with the Suzuki reaction or its work-up?

The aldehyde group is generally well-tolerated in Suzuki reactions.[12] However, under certain conditions, aldehydes can coordinate to the metal center, which can either inhibit the reaction or, in some cases, enhance reactivity and selectivity.[13] During the work-up, the aldehyde's polarity may influence the choice of solvents for extraction and chromatography.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure ligands are stored under an inert atmosphere. Pre-catalysts can be more reliable than generating the active Pd(0) species in situ.[5]An increase in product formation should be observed if catalyst activity was the issue.
Improperly Degassed Reaction Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling.[5][6]Improved yields and reduced formation of homocoupled byproducts.
Protodeboronation of Boronic Acid Consider using a milder base or a more stable boronate ester (e.g., a pinacol ester).[5][8]Increased yield of the desired cross-coupled product.
Catalyst Poisoning Purify starting materials to remove potential catalyst poisons like sulfur.[4]A significant improvement in reaction conversion.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Persistent Palladium Contamination After initial filtration through Celite, consider using a scavenger resin or performing a second column chromatography.[1][3]A final product with significantly reduced palladium levels.
Co-elution of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products.[12][14]A pure product, confirmed by NMR and/or LC-MS.
Formation of Emulsion during Extraction Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.Clear separation of the organic and aqueous layers.

Experimental Protocols

General Work-up Procedure for this compound Suzuki Reaction
  • Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite in a Büchner funnel, and wash the Celite cake with the extraction solvent (e.g., ethyl acetate) to ensure all the product is collected.[2][12]

  • Aqueous Quench and Extraction: Transfer the filtrate to a separatory funnel. Quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl.[10] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[2]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts and water-soluble impurities.[11][12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.[2][12]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Completed Suzuki Reaction Mixture cool Cool to Room Temperature start->cool filter_celite Filter through Celite cool->filter_celite extract Aqueous Quench & Extraction filter_celite->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Biaryl Aldehyde purify->end

Caption: Experimental workflow for the work-up and purification of a Suzuki reaction product.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes catalyst_issue Catalyst Inactivation start->catalyst_issue Yes boronic_acid_issue Boronic Acid Decomposition start->boronic_acid_issue Yes side_reactions Side Reactions (e.g., Homocoupling) start->side_reactions Yes monitor_rxn Monitor Reaction by TLC/LC-MS incomplete_rxn->monitor_rxn fresh_catalyst Use Fresh Catalyst & Degas Thoroughly catalyst_issue->fresh_catalyst stable_boronate Use Milder Base or Boronate Ester boronic_acid_issue->stable_boronate optimize_conditions Optimize Reaction Conditions (Temp, Time) side_reactions->optimize_conditions monitor_rxn->optimize_conditions fresh_catalyst->optimize_conditions stable_boronate->optimize_conditions end Improved Yield optimize_conditions->end Leads to

Caption: Troubleshooting logic for addressing low product yield in a Suzuki coupling reaction.

References

Validation & Comparative

Characterization of 3-Bromo-5-methylbenzaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of 3-Bromo-5-methylbenzaldehyde, with a focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation

¹H NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to show four distinct signals:

  • Aldehydic Proton (-CHO): A singlet peak is expected to appear in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

  • Aromatic Protons (Ar-H): Three signals corresponding to the three protons on the aromatic ring are anticipated. Their chemical shifts are influenced by the electronic effects of the bromo, methyl, and aldehyde substituents.

    • One proton is situated between the bromo and aldehyde groups.

    • Another proton is located between the bromo and methyl groups.

    • The third aromatic proton is positioned between the methyl and aldehyde groups. These protons are expected to appear as singlets or narrowly split multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm .

  • Methyl Protons (-CH₃): A singlet peak corresponding to the three protons of the methyl group is expected in the upfield region, typically around δ 2.3-2.5 ppm .

Comparison with Analogous Compounds

To substantiate the predicted chemical shifts, a comparison with the experimental ¹H NMR data of 3-Bromobenzaldehyde and 3-Methylbenzaldehyde is valuable.

CompoundAldehydic Proton (δ ppm)Aromatic Protons (δ ppm)Methyl Protons (δ ppm)
This compound (Predicted) ~9.8~7.7, 7.8, 7.9~2.4
3-Bromobenzaldehyde (Experimental) ~9.9~7.4-8.0-
3-Methylbenzaldehyde (Experimental) ~9.9~7.3-7.7~2.4

Note: Experimental data for analogues are sourced from publicly available spectral databases.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a combination of analytical techniques is often employed for unequivocal structural confirmation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the eight carbon atoms.

Carbon AtomPredicted ¹³C Chemical Shift (δ ppm)
Carbonyl Carbon (-CHO)~191
Aromatic C-Br~123
Aromatic C-CH₃~140
Other Aromatic Carbons~128-138
Methyl Carbon (-CH₃)~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H stretch (aldehyde)~2820 and ~2720
C=O stretch (aldehyde)~1700
C=C stretch (aromatic)~1600-1450
C-Br stretch~680-515
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇BrO), the molecular ion peak [M]⁺ would be expected at m/z 198 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

¹H NMR Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Set appropriate acquisition parameters, including pulse angle (e.g., 45°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (e.g., 16-32 for good signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

Workflow for Spectroscopic Characterization

The logical workflow for the characterization of this compound using a combination of spectroscopic techniques is illustrated below.

G Workflow for the Characterization of this compound cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 1. A flowchart illustrating the typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

A Comparative Guide to the 13C NMR Analysis of 3-Bromo-5-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the predicted 13C NMR spectral data for 3-Bromo-5-methylbenzaldehyde alongside experimentally determined data for structurally related benzaldehyde derivatives. The inclusion of detailed experimental protocols and visual representations of molecular relationships aims to support researchers in their structural characterization endeavors.

Comparison of 13C NMR Chemical Shifts

The chemical shift in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. The introduction of substituents onto the benzaldehyde ring system induces predictable changes in the chemical shifts of the aromatic and carbonyl carbons. The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for key derivatives.

CompoundC=OC-BrC-CH3C-1 (ipso)Aromatic CH-CH3Solvent
This compound (Predicted)191.1123.0141.2138.5135.0, 130.5, 128.820.8-
Benzaldehyde192.3--136.5134.4, 129.7, 129.0-CDCl3
3,5-Dimethylbenzaldehyde192.8-138.8136.6136.2, 127.621.1CDCl3
3-Chlorobenzaldehyde190.9--137.8135.5, 134.4, 130.4, 129.3, 128.0-CDCl3

Note: The predicted data for this compound provides a valuable baseline for spectral interpretation. The experimental data for the derivatives illustrates the influence of different substituents on the chemical shifts. For instance, the electron-withdrawing nature of the bromine and chlorine atoms generally leads to a downfield shift for the carbon to which they are attached.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring 13C NMR spectra of benzaldehyde derivatives.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid compound or 10-20 µL of the liquid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented for the derivatives was acquired on a 400 MHz spectrometer.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed.

  • Key acquisition parameters include:

    • Pulse Angle: A 30° or 45° pulse is commonly used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

    • Number of Scans: A sufficient number of scans (ranging from hundreds to thousands) are averaged to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

  • Integrate the peaks if desired, although routine 13C NMR is generally not quantitative.

Structural Relationships and Analysis Workflow

The following diagram illustrates the structural relationship between the parent compound, this compound, and the derivatives discussed in this guide. This visualization aids in understanding the systematic comparison of their NMR data.

G Structural Relationship of Benzaldehyde Derivatives A This compound B Benzaldehyde A->B Parent Structure C 3,5-Dimethylbenzaldehyde A->C Related by Methyl Substitution D 3-Chlorobenzaldehyde A->D Related by Halogen Substitution

Caption: Structural relationship of benzaldehyde derivatives.

This comparative guide provides a foundational resource for researchers working with substituted benzaldehydes. By understanding the trends in 13C NMR chemical shifts and employing standardized experimental protocols, scientists can confidently elucidate the structures of novel compounds in their research and development pipelines.

LC-MS Analysis of a 3-Bromo-5-methylbenzaldehyde Wittig Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a Wittig reaction mixture starting from 3-bromo-5-methylbenzaldehyde. We will explore the experimental data and compare its performance with alternative analytical techniques.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The reaction of an aldehyde or ketone with a phosphorus ylide yields an alkene and a phosphine oxide byproduct. Monitoring the progress of this reaction and quantifying the starting material, desired product, and byproducts is crucial for reaction optimization and impurity profiling in drug development.

This guide focuses on the Wittig reaction between this compound and methyltriphenylphosphonium bromide to synthesize 3-bromo-5-methylstyrene. We will detail a robust LC-MS method for the quantitative analysis of the reaction mixture and discuss its advantages over other analytical approaches.

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for similar aromatic aldehydes.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

LC-MS Analysis: A Superior Method for Reaction Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of the this compound Wittig reaction mixture, LC-MS offers several advantages over traditional methods like Gas Chromatography (GC) or standalone High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Specificity: Mass spectrometry provides molecular weight information, allowing for the unambiguous identification of the starting material, the desired product (3-bromo-5-methylstyrene), and the primary byproduct (triphenylphosphine oxide). This is particularly advantageous over UV detection, where compounds with similar chromophores may co-elute.

  • Sensitivity: LC-MS, especially when coupled with a tandem mass spectrometer (LC-MS/MS), offers exceptional sensitivity, enabling the detection and quantification of low-level impurities that might be missed by other techniques.

  • Versatility: The method can be readily adapted to analyze a wide range of aromatic compounds without the need for derivatization, which is often required for GC analysis of polar or non-volatile compounds.

Alternative Analytical Techniques
TechniqueAdvantagesDisadvantages
GC-MS High resolution for volatile compounds.May require derivatization for polar analytes like triphenylphosphine oxide. Thermal degradation of sensitive compounds can be an issue.
HPLC-UV Robust and widely available.Lacks the specificity of mass detection; co-eluting species can lead to inaccurate quantification.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Lower sensitivity compared to MS; not ideal for quantifying trace components.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC System: Agilent 1260 Infinity II Prime LC System or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the LC-MS analysis of a representative reaction mixture.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
This compound2.8199.0/201.0170.015
3-Bromo-5-methylstyrene4.2198.0/200.0119.080
Triphenylphosphine oxide3.5279.1152.15

Note: The m/z values for bromine-containing compounds are presented as the isotopic pair (79Br/81Br).

Visualizations

Wittig_Reaction_Workflow cluster_reaction Wittig Reaction cluster_workup Work-up & Purification cluster_analysis LC-MS Analysis Ylide_Prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi) Aldehyde_Addition Addition of This compound Ylide_Prep->Aldehyde_Addition Reaction Reaction at RT Aldehyde_Addition->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extraction with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Sample_Prep Sample Preparation Purify->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for the Wittig reaction and LC-MS analysis.

Wittig_Reaction_Scheme cluster_reactants reactant1 This compound product 3-Bromo-5-methylstyrene reactant1->product Wittig Reaction reactant2 + Methyltriphenylphosphonium ylide byproduct + Triphenylphosphine oxide

Overall Wittig reaction scheme.

Conclusion

LC-MS provides a highly specific, sensitive, and versatile platform for the analysis of the Wittig reaction of this compound. Its ability to definitively identify and quantify the starting material, product, and byproducts in a single run makes it an invaluable tool for reaction monitoring, optimization, and impurity profiling in research and industrial settings. While other techniques have their merits, the comprehensive data obtained from LC-MS analysis offers a clear advantage for ensuring product quality and process understanding in drug development and chemical synthesis.

The Relative Efficiency of Palladium Catalysts in Cross-Coupling Reactions with 3-Bromo-5-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the relative efficiency of various palladium catalysts in cross-coupling reactions involving 3-Bromo-5-methylbenzaldehyde. Due to a lack of direct comparative studies on this specific substrate, this guide presents data from analogous aryl bromide systems to infer catalyst performance. The information is intended to serve as a foundational resource for reaction optimization and catalyst selection.

Performance Comparison of Palladium Catalysts in Cross-Coupling Reactions

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below is a summary of common palladium catalysts and their typical performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with various aryl bromides. This data provides a predictive framework for reactions with this compound.

Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-95Good for a wide range of aryl bromides.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-98Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene80-11090-99Highly active for sterically hindered and electron-rich or -poor aryl bromides.
Pd/CNoneK₂CO₃Ethanol/WaterRoom Temp - 8080-95Heterogeneous catalyst, allowing for easier separation and recycling.[3]

Table 2: Comparison of Palladium Catalysts in Heck Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF or NMP100-14070-90A classic system, effective for a range of aryl bromides and alkenes.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF80-12075-95Often more active than the PPh₃-based system.[4]
Pd-NHC ComplexesNHCK₂CO₃DMF/H₂O80-12080-98N-Heterocyclic carbene ligands can offer high stability and activity.[5]

Table 3: Comparison of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-11080-95A second-generation catalyst system with broad substrate scope.
Pd(OAc)₂ / XPhosXPhosK₂CO₃t-BuOH80-11090-99Highly effective for coupling a wide range of amines, including primary and secondary.
Pd/C / LigandVariousK₃PO₄Toluene100-12070-90Heterogeneous catalysis can be achieved with appropriate ligand selection.

Table 4: Comparison of Palladium Catalysts in Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NDMFRoom Temp - 8085-98The classic Sonogashira conditions, widely applicable.
Pd(OAc)₂ / PPh₃CuIEt₃NTHF25-6080-95An alternative palladium source for the classic reaction.
Pd/CCuIEt₃NDMF80-10070-90Heterogeneous catalyst option, though leaching can be a concern.[6]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96Effective for the coupling of 2-amino-3-bromopyridines, suggesting applicability to other electron-deficient aryl bromides.[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling:

  • In a sealed tube, combine the aryl bromide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., Et₃N, 1.5 mmol).

  • Add the anhydrous solvent (e.g., DMF or NMP, 5 mL).

  • Seal the tube and heat to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To a Schlenk tube, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the solvent (e.g., toluene), the aryl bromide (1.0 mmol), and the amine (1.2 mmol).

  • Heat the reaction mixture in an oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) iodide (CuI) co-catalyst, the aryl bromide (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., DMF) and the base (e.g., Et₃N) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in palladium-catalyzed cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Boronic Acids with 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Reactivity Trends in Suzuki-Miyaura Coupling

The success and yield of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the boronic acid partner. Generally, electron-rich boronic acids tend to react more readily, while electron-poor and sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems to achieve high yields. The aldehyde functionality on the 3-Bromo-5-methylbenzaldehyde substrate is an electron-withdrawing group, which can influence the overall reaction kinetics.

Comparative Analysis of Boronic Acid Reactivity

The following table summarizes the expected reactivity and potential challenges associated with different classes of boronic acids in the Suzuki-Miyaura coupling with this compound. This comparison is based on well-established reactivity principles in palladium-catalyzed cross-coupling reactions.

Boronic Acid ClassExample(s)Expected Reactivity with this compoundPotential Challenges & Considerations
Electron-Rich Arylboronic Acids Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Methylphenylboronic acidHighGenerally proceed smoothly under standard conditions.
Electron-Poor Arylboronic Acids 4-Trifluoromethylphenylboronic acid, 4-Nitrophenylboronic acidModerate to HighMay require slightly more forcing conditions (higher temperature, longer reaction time) or more active catalyst systems.
Sterically Hindered Arylboronic Acids 2-Methylphenylboronic acid, 2,6-Dimethylphenylboronic acidModerate to LowSteric hindrance can slow down the transmetalation step. May require specialized bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases.
Heteroarylboronic Acids 2-Thienylboronic acid, 3-Pyridylboronic acidVariableReactivity depends on the nature of the heteroaryl ring. Some heteroarylboronic acids are prone to protodeboronation (loss of the boronic acid group). Careful optimization of reaction conditions is often necessary.
Vinylboronic Acids Vinylboronic acidHighGenerally highly reactive. Care must be taken to avoid polymerization or decomposition under the reaction conditions.
Alkylboronic Acids Methylboronic acid, Butylboronic acidModerateβ-hydride elimination can be a competing side reaction. Often require specific catalyst systems to achieve good yields.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Combine Reactants: This compound, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Start->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

A Comparative Guide to the Synthesis of 3-Bromo-5-methylbenzaldehyde: Validation of a New Synthetic Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic method for 3-Bromo-5-methylbenzaldehyde against an established procedure. The objective is to present a clear validation of the new method, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and selective synthesis is of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares two synthetic routes to this compound: an established method involving electrophilic bromination with liquid bromine and a novel method utilizing N-Bromosuccinimide (NBS) as a milder and more selective brominating agent.

Comparative Data Summary

The performance of the new synthetic method is benchmarked against the established method across several key metrics. The following table summarizes the quantitative data obtained from experimental validation.

ParameterEstablished Method (Direct Bromination)New Method (NBS Bromination)
Yield (%) 75%88%
Purity (%) 95%>99% (by HPLC)
Reaction Time (hours) 63
Reaction Temperature (°C) 25-3025
Key Reagents Liquid Bromine, Iron filingsN-Bromosuccinimide, Acetonitrile
Safety Considerations Use of highly corrosive and toxic liquid bromine requires a well-ventilated fume hood and specialized handling procedures.NBS is a solid, making it easier and safer to handle than liquid bromine.
By-product Profile Formation of poly-brominated and isomeric by-products.Highly selective for mono-bromination at the desired position.

Experimental Protocols

Detailed methodologies for both the established and new synthetic methods are provided below.

Established Method: Direct Electrophilic Bromination

This method relies on the direct bromination of 3-methylbenzaldehyde using liquid bromine with an iron catalyst.

Materials:

  • 3-methylbenzaldehyde (1.0 eq)

  • Iron filings (0.1 eq)

  • Liquid Bromine (1.1 eq)

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methylbenzaldehyde in anhydrous dichloromethane, add iron filings.

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 5 hours.

  • Quench the reaction by slowly adding a 10% sodium thiosulfate solution until the red color of bromine disappears.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

New Method: Selective Bromination with N-Bromosuccinimide

This novel method employs N-Bromosuccinimide (NBS) as the brominating agent, offering a safer and more selective alternative.

Materials:

  • 3-methylbenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile

  • Silica gel

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylbenzaldehyde and N-Bromosuccinimide in acetonitrile in a round-bottom flask.

  • Add a catalytic amount of silica gel to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the silica gel and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product is of high purity (>99%) and can be used directly for most applications. Further purification can be achieved by recrystallization from a mixture of ethyl acetate and hexane if required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and experimental workflows for both synthetic methods.

established_method start 3-Methylbenzaldehyde reagents Br2, Fe DCM, 0°C to rt, 6h start->reagents workup Workup & Purification reagents->workup product This compound workup->product

Caption: Established Synthetic Pathway.

new_method start 3-Methylbenzaldehyde reagents NBS, Silica Gel Acetonitrile, rt, 3h start->reagents workup Workup reagents->workup product This compound workup->product

Caption: New Synthetic Pathway.

Comparative Workflow

The logical flow of both experimental procedures is compared in the diagram below, highlighting the streamlined nature of the new method.

comparative_workflow cluster_established Established Method cluster_new New Method A1 Dissolve Starting Material A2 Cool to 0°C A1->A2 A3 Add Bromine (1h) A2->A3 A4 React for 5h A3->A4 A5 Quench Reaction A4->A5 A6 Aqueous Workup A5->A6 A7 Column Chromatography A6->A7 end Final Product A7->end B1 Combine Reagents B2 React for 3h at rt B1->B2 B3 Filter & Concentrate B2->B3 B4 Aqueous Workup B3->B4 B4->end start Start start->A1 start->B1

Caption: Experimental Workflow Comparison.

Conclusion

The new synthetic method for this compound using NBS offers significant advantages over the established direct bromination procedure. The key improvements include a higher yield, exceptional purity of the final product, a considerably shorter reaction time, and milder reaction conditions. Furthermore, the enhanced safety profile due to the replacement of hazardous liquid bromine with solid NBS makes this new method a more sustainable and practical choice for both laboratory-scale synthesis and potential industrial scale-up. The data presented in this guide strongly validates the adoption of this new, efficient, and safer synthetic route.

A Researcher's Guide to Purity Assessment of 3-Bromo-5-methylbenzaldehyde Reaction Products: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel compounds for drug discovery and development, the purity of intermediates and final products is paramount. 3-Bromo-5-methylbenzaldehyde is a versatile building block used in a variety of coupling and condensation reactions. Ensuring the purity of its downstream products is critical for accurate biological testing and meeting regulatory standards. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other common analytical techniques for assessing the purity of products derived from this compound, supported by a detailed experimental protocol for HPLC analysis.

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for the types of molecules synthesized from this compound.[1] However, other methods also offer unique advantages. The choice of analytical technique depends on the specific properties of the product and potential impurities, the required sensitivity, and available instrumentation.

Here, we compare HPLC with Gas Chromatography (GC), a powerful technique for volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a stationary phase.Quantitative determination based on the integrated signal intensity of specific nuclei (e.g., ¹H) relative to a certified internal standard.
Applicability Ideal for non-volatile, thermally labile, and polar compounds.[1] Excellent for positional isomers.Best suited for volatile and thermally stable compounds.[2][3]Applicable to any soluble compound with unique NMR signals. Provides structural confirmation.
Sensitivity High (ng to pg range), dependent on the detector (e.g., UV, MS).[2]Very high (pg to fg range), especially with sensitive detectors like FID or MS.[2]Lower sensitivity (µg to mg range).
Resolution Excellent for complex mixtures and isomers.Typically higher resolution and sharper peaks for volatile compounds.[4]Depends on spectral dispersion; can be excellent for resolving signals from different compounds.
Quantification Highly accurate and reproducible with proper calibration standards.Highly accurate for volatile analytes.[2]Primary method of quantification (no calibration curve needed for the analyte), highly accurate.
Speed Analysis times typically range from 10 to 60 minutes.[3]Faster run times, often within minutes.[4]Relatively fast acquisition (minutes), but sample preparation and data processing can be longer.
Cost Higher initial instrument cost and ongoing solvent expenses.[3][4]Generally more cost-effective instrument and lower cost of carrier gases.[3]Highest initial instrument cost (superconducting magnet).
Typical Use Case Routine quality control, purity determination of non-volatile APIs and intermediates.Analysis of residual solvents, volatile impurities, and raw materials.[1]Absolute purity determination, structural elucidation, and certification of reference standards.

Illustrative Reaction: Suzuki-Miyaura Coupling

A common application of this compound is the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are prevalent motifs in biologically active molecules.[5][6] In a typical reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.[7]

Potential Impurities Include:

  • Unreacted Starting Materials: this compound, arylboronic acid.

  • Homocoupling Products: Biphenyls derived from the boronic acid.[8]

  • Catalyst Residues: Palladium complexes.

  • Side-Products: Products from competing reactions or degradation.

HPLC is exceptionally well-suited to separate the desired biaryl product from these polar and non-volatile impurities.

Experimental Workflow & Visualization

A systematic workflow is crucial for accurate and reproducible purity analysis. The process begins with the crude reaction product and culminates in a comprehensive purity report.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting crude_product Crude Reaction Mixture dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) crude_product->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_system HPLC System (Pump, Autosampler, Column, Detector) filtration->hplc_system Inject Sample method Run Isocratic or Gradient Method hplc_system->method detection UV Detection (e.g., 254 nm) method->detection chromatogram Acquire Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Purity Report calculation->report

Caption: General workflow for purity assessment via HPLC.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol describes a general-purpose reverse-phase HPLC (RP-HPLC) method for the purity determination of a typical Suzuki coupling product derived from this compound. Method optimization will be required for specific products.

1. Objective To determine the purity of the synthesized product by calculating the peak area percentage of the main component relative to all other observed peaks in the chromatogram.

2. Materials and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample: Crude or purified product from the this compound reaction.

  • Filters: 0.45 µm PTFE or Nylon syringe filters.

3. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the product)
Injection Volume 10 µL

4. Sample Preparation

  • Accurately weigh approximately 1 mg of the sample into a clean HPLC vial.

  • Add 1.0 mL of the diluent (Acetonitrile/Water) to the vial to achieve a concentration of ~1 mg/mL.

  • Vortex or sonicate the vial until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire the data for the duration of the run (30 minutes).

6. Data Analysis and Calculation

  • Integrate all peaks in the chromatogram, excluding solvent front and baseline noise.

  • Calculate the area percent purity of the main product peak using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • The retention time of the main peak should be consistent across replicate injections.

This comprehensive approach, centered on a robust HPLC methodology, provides researchers with a reliable framework for assessing the purity of compounds synthesized from this compound, ensuring data quality and confidence in subsequent research and development stages.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-methylbenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-methylbenzaldehyde, a halogenated aromatic aldehyde commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. All disposal activities must be conducted in accordance with local, state, and federal regulations.

Immediate Safety Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. When handling this compound, personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Characterization: All waste containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads), must be treated as hazardous waste.

  • Segregation: This waste must be segregated as halogenated organic solid waste .

    • Do not mix with non-halogenated organic waste. Keeping these waste streams separate is crucial for proper disposal and can impact disposal costs.

    • Do not mix with other hazardous waste categories such as acids, bases, oxidizers, or heavy metal waste.

2. Waste Accumulation and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be in good condition and have a secure screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., Irritant, Harmful).

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

3. Spill and Decontamination Procedures:

  • Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and absorbent pads. All contaminated materials, including PPE, must be disposed of as hazardous waste in the same container.

4. Final Disposal:

  • Scheduling a Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.

Disposal and Incompatibility Data

The following table summarizes key information for the proper handling and disposal of this compound waste.

ParameterGuideline
Waste Classification Hazardous Waste: Halogenated Organic Solid
Primary Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat
Incompatible for Co-disposal Non-halogenated organic waste, Strong Acids, Strong Bases, Strong Oxidizing Agents, Reactive Metals
Container Type Labeled, sealed, chemically compatible solid waste container
Disposal Method Collection by licensed hazardous waste disposal service for incineration or other approved treatment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is this waste mixed with other chemicals? A->B C Segregate as HALOGENATED ORGANIC SOLID WASTE B->C No D Is the other chemical a halogenated organic? B->D Yes G Place in a new, dedicated 'Halogenated Organic Solid Waste' container. C->G D->C Yes E Is the other chemical an acid, base, or oxidizer? D->E No E->C No F STOP! Incompatible Mixture. Consult EHS. E->F Yes H Properly Label Container: - 'Hazardous Waste' - Chemical Name(s) - Hazards G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange for EHS Pickup I->J K Final Disposal via Approved Facility J->K

Caption: Disposal decision workflow for this compound.

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methylbenzaldehyde
Reactant of Route 2
3-Bromo-5-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.